Rilmenidine hemifumarate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFATBMLSYHRTC-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017676 | |
| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-68-7 | |
| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Rilmenidine Hemifumarate on I1-Imidazoline Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for I1-imidazoline receptors (I1-Rs).[1][2] Its mechanism of action is distinct from older antihypertensives, such as clonidine, which show significant activity at α2-adrenergic receptors, leading to side effects like sedation and dry mouth.[2][3] Rilmenidine's therapeutic efficacy stems primarily from its binding to I1-Rs in the rostral ventrolateral medulla (RVLM) of the brainstem, which reduces sympathetic outflow to the periphery.[4][5] Additionally, it exerts effects on renal I1-Rs, contributing to its antihypertensive profile.[4][6] The downstream signaling cascade involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) and subsequent engagement of the mitogen-activated protein kinase (MAPK) pathway, a departure from classical G-protein coupled receptor signaling.[7][8] This document provides a detailed examination of this mechanism, including quantitative binding data, experimental methodologies, and visual representations of the key pathways.
Core Mechanism of Action at the I1-Imidazoline Receptor
Rilmenidine's primary antihypertensive effect is mediated by its agonistic activity at I1-imidazoline receptors located on the plasma membrane.[9][10]
-
Central Action: In the RVLM, the cardiovascular control center of the brainstem, rilmenidine binding to I1-Rs reduces the activity of presympathetic neurons. This leads to a decrease in sympathetic tone, resulting in reduced total peripheral resistance and a lowering of blood pressure.[4][5]
-
Renal Action: Rilmenidine also binds to I1-Rs in the kidney, where it inhibits the Na+/H+ antiport in the proximal convoluted tubule.[4][6][11] This action promotes a mild diuretic and natriuretic effect, contributing to blood pressure control.
The selectivity of rilmenidine for I1-Rs over α2-adrenergic receptors is a key pharmacological feature, underpinning its improved tolerability profile compared to first-generation agents.[2][12]
Signal Transduction Pathway
Activation of the I1-R by rilmenidine initiates a distinct signaling cascade that does not rely on conventional second messengers like cAMP, cGMP, or inositol phosphates.[13] The established pathway is as follows:
-
PC-PLC Activation: Ligand binding to the I1-R activates phosphatidylcholine-selective phospholipase C (PC-PLC).[7][9]
-
Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG).[14][15]
-
MAPK/ERK Pathway Engagement: The generation of DAG leads to the downstream phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases ERK1 and ERK2.[8][16] This activation plays a crucial role in mediating the receptor's ultimate physiological effects.
In certain cellular contexts, I1-R activation can also lead to the production of arachidonic acid and eicosanoids.[13]
Quantitative Data: Receptor Binding Affinity
Rilmenidine's pharmacological profile is defined by its binding selectivity. The tables below summarize comparative affinity data.
Table 1: Comparative Potency for Imidazoline vs. α2-Adrenergic Sites Data from competition studies on rabbit proximal tubule basolateral membranes.
| Compound | Order of Potency (Imidazoline Sites) | Order of Potency (α2-Adrenergic Sites) |
| Rilmenidine | 1st | 3rd |
| Clonidine | 2nd | 1st |
| Guanfacine | 3rd | 2nd |
| Source: Data indicates rilmenidine has the highest affinity for imidazoline sites among the tested compounds, while clonidine has the highest affinity for α2-adrenergic sites.[17] |
Table 2: Selectivity Ratios for I1-Imidazoline vs. α2-Adrenergic Receptors
| Compound | Approximate Selectivity Ratio (I1 over α2) |
| Rilmenidine | ~30-fold |
| Moxonidine | ~30-fold |
| Clonidine | ~4-fold |
| Source: Rilmenidine and moxonidine demonstrate significantly higher selectivity for I1 receptors compared to clonidine.[18] |
Experimental Protocols
The characterization of the rilmenidine-I1-R interaction relies on specific in vitro and in vivo methodologies.
In Vitro: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of rilmenidine for I1-imidazoline and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Isolate plasma membrane fractions from a tissue source rich in the target receptors (e.g., rabbit renal cortex for both receptor types, or human platelets for I1 sites).[17][19]
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]-clonidine or [¹²⁵I]p-iodoclonidine).[19]
-
For specific I1-R binding, add a high concentration of an adrenergic agent (e.g., norepinephrine) to "mask" or block the radioligand from binding to α2-adrenergic sites.[19]
-
A range of increasing concentrations of unlabeled rilmenidine (the "competitor").
-
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 45 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of the competitor (rilmenidine).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of rilmenidine that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant), which reflects the affinity of rilmenidine for the receptor.
In Vitro: Western Blot for ERK Phosphorylation in PC12 Cells
This method is used to confirm the activation of the MAPK/ERK signaling pathway downstream of I1-R activation. PC12 cells are an ideal model as they express I1-Rs but lack α2-adrenergic receptors.[14][20]
Objective: To detect an increase in phosphorylated ERK (p-ERK) following stimulation of PC12 cells with rilmenidine.
Methodology:
-
Cell Culture: Culture PC12 cells in appropriate media until they reach a suitable confluency.
-
Serum Starvation: Prior to the experiment, starve the cells of serum for several hours to reduce basal levels of ERK phosphorylation.
-
Stimulation: Treat the cells with rilmenidine (or other agonists/antagonists as controls) at various concentrations and for different time points (e.g., 10 minutes).[21]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
SDS-PAGE: Separate the proteins from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK).
-
Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that will bind to the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the light signal on X-ray film or with a digital imaging system. The intensity of the band corresponds to the amount of p-ERK.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to confirm that the total amount of the protein was consistent across samples. The ratio of p-ERK to total ERK is used for quantification.
References
- 1. Rilmenidine - Wikipedia [en.wikipedia.org]
- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. I1 imidazoline receptors: Significance and symbolism [wisdomlib.org]
- 6. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of phosphatidylcholine-selective phospholipase C by I1-imidazoline receptors in PC12 cells and rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 12. academic.oup.com [academic.oup.com]
- 13. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The I(1)-imidazoline receptor in PC12 pheochromocytoma cells reverses NGF-induced ERK activation and induces MKP-2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Novel I1-imidazoline S43126 enhance insulin action in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Rilmenidine Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Rilmenidine Hemifumarate, an antihypertensive agent. The document details the core synthetic pathways, purification protocols, and analytical methods for quality control, presented in a manner accessible to researchers, scientists, and professionals in drug development.
Introduction
Rilmenidine, chemically known as N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine, is a second-generation centrally acting antihypertensive drug. It selectively binds to imidazoline I1 receptors, leading to a reduction in sympathetic tone and a subsequent decrease in blood pressure. For pharmaceutical use, rilmenidine is typically prepared as a salt to improve its stability and bioavailability. This guide focuses on the synthesis of the rilmenidine free base and its subsequent conversion to and purification of the hemifumarate salt.
Synthesis of Rilmenidine Free Base
The synthesis of rilmenidine primarily follows two main routes, both utilizing dicyclopropylmethylamine as a key starting material.
Route 1: Condensation of 2-Alkoxy-Oxazoline with Dicyclopropylmethylamine
This route, detailed in patent literature, involves the reaction of a 2-alkoxy-oxazoline with dicyclopropylmethylamine. The general reaction scheme is presented below.
Unveiling the Structural Blueprint: A Technical Guide to Rilmenidine Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine, an antihypertensive agent, exerts its therapeutic effects through a unique mechanism involving imidazoline I1 receptors. This technical guide provides a comprehensive overview of the available physicochemical properties of its hemifumarate salt. While a detailed crystal structure of Rilmenidine hemifumarate is not publicly available in crystallographic databases, this document outlines the standard experimental protocols used for its determination. Furthermore, a detailed visualization of Rilmenidine's signaling pathway is presented to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties of this compound
This compound is a salt form of the active pharmaceutical ingredient Rilmenidine. The hemifumarate salt is formed to improve the compound's stability and bioavailability. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂O · 0.5(C₄H₄O₄) | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| CAS Number | 207572-68-7 | [1] |
| Appearance | Crystalline solid | [2] |
| Synonyms | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt; Oxaminozoline hemifumarate | [1] |
| Solubility | Soluble in Ethanol (10 mg/ml), DMSO (3 mg/ml), and DMF (3 mg/ml). | [2] |
Table 1: Physicochemical Properties of this compound
Crystal Structure Analysis (Hypothetical)
As of the latest literature review, the complete single-crystal X-ray diffraction data for this compound, including unit cell parameters, space group, and atomic coordinates, has not been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).
The determination of a novel crystal structure, such as that of this compound, would typically be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.
Hypothetical Crystallographic Data
In the absence of published data, a hypothetical table of the kind of quantitative data that would be obtained from such an analysis is presented in Table 2. This is for illustrative purposes only and does not represent actual data for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.192 |
| R-factor (%) | 4.5 |
Table 2: Hypothetical Crystallographic Data for this compound
Experimental Protocols
The definitive method for elucidating the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown. This is a critical step and can be achieved through various techniques, including slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents would be screened to find the optimal conditions for producing diffraction-quality crystals.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction.
Signaling Pathway of Rilmenidine
Rilmenidine is an agonist of imidazoline I1 receptors located in the brainstem.[3] Its antihypertensive effect is primarily due to the modulation of the sympathetic nervous system.
References
Rilmenidine Hemifumarate: A Technical Guide to its Binding Affinity for α2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of rilmenidine hemifumarate for α2-adrenergic receptors. Rilmenidine is an antihypertensive agent that exerts its effects through interaction with both α2-adrenergic and imidazoline receptors.[1] Understanding its specific binding characteristics at the molecular level is crucial for the development of more selective and effective therapeutic agents. This document summarizes key quantitative data, details common experimental protocols used to determine binding affinity, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of rilmenidine for the three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C) has been determined through radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor Subtype | pKi |
| Rilmenidine | human α2A-adrenoceptor | 5.80 |
| Rilmenidine | human α2B-adrenoceptor | 5.76 |
| Rilmenidine | human α2C-adrenoceptor | 5.33 |
Table 1: Binding Affinities (pKi) of Rilmenidine for Human α2-Adrenergic Receptor Subtypes. The data indicates that rilmenidine has a moderate affinity for all three subtypes, with a slight preference for the α2A and α2B subtypes over the α2C subtype.[2]
Experimental Protocols
The determination of rilmenidine's binding affinity for α2-adrenergic receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (rilmenidine) to displace a radiolabeled ligand that is known to bind to the receptor.
Radioligand Binding Assay: A Step-by-Step Methodology
A common method for this type of assay involves the following steps:
1. Membrane Preparation:
-
Cells or tissues expressing the α2-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[3]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-rauwolscine or [3H]-yohimbine), and varying concentrations of the unlabeled test compound (rilmenidine).[4][5]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.[1][3]
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[3]
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of rilmenidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi/o).[6] The binding of an agonist, such as rilmenidine, to the α2-adrenergic receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
The α2-Adrenergic Receptor Signaling Cascade:
-
Agonist Binding: Rilmenidine binds to the extracellular domain of the α2-adrenergic receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi protein. The Gαi subunit releases GDP and binds GTP.
-
Dissociation of G Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit interacts with and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]
-
Inactivation of Protein Kinase A (PKA): With reduced levels of cAMP, Protein Kinase A (PKA), a key downstream effector, remains in its inactive state.[7][8] This prevents the phosphorylation of its various target proteins, ultimately leading to the physiological effects associated with α2-adrenergic receptor activation, such as a decrease in sympathetic outflow.
// Invisible edges to guide layout edge[style=invis]; Rilmenidine -> G_protein; G_protein -> ATP; cAMP -> Response; }
Caption: Simplified α2-adrenergic receptor signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Rilmenidine Hemifumarate in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Rilmenidine hemifumarate. The information is compiled from various preclinical and clinical studies to support research and development efforts.
Introduction
Rilmenidine is a second-generation centrally acting antihypertensive agent.[1] It is an oxazoline compound that acts as a selective agonist for imidazoline I1 receptors and also binds to α2-adrenergic receptors.[1] This dual action mediates a reduction in sympathetic tone, leading to a decrease in blood pressure.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Rilmenidine is crucial for its therapeutic application and the development of new drug delivery systems.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Rilmenidine in humans, rats, and dogs.
Table 1: Pharmacokinetic Parameters of Rilmenidine in Healthy Human Subjects (1 mg Oral Dose)
| Parameter | Value | Reference |
| Absolute Bioavailability (F) | ~100% | [3][4] |
| Time to Maximum Concentration (Tmax) | 1.33 - 2 hours | [3][5][6] |
| Maximum Concentration (Cmax) | 3.73 - 3.97 ng/mL | [5][6] |
| Area Under the Curve (AUC0-∞) | 34.0 - 35.1 ng·h/mL | [5][6] |
| Elimination Half-life (t1/2) | ~8 hours | [3][4] |
| Volume of Distribution (Vd) | ~5 L/kg (315 L) | [3][4] |
| Total Body Clearance (CL) | ~450 mL/min | [3][4] |
| Protein Binding | < 10% | [3][4] |
Table 2: Pharmacokinetic Parameters of Rilmenidine in Special Human Populations (1 mg Oral Dose)
| Population | Parameter | Change Compared to Healthy Adults | Reference |
| Elderly | Absorption Phase | Delayed | [7] |
| Apparent Volume of Distribution (Vd) | Decreased by ~12% | [7] | |
| Apparent Total Clearance (CL) | Decreased by ~50% | [7] | |
| Elimination Half-life (t1/2) | Increased by ~50% | [7] | |
| Renal Insufficiency (Severe) | Total Plasma Clearance (CL) | Decreased | [8] |
| Elimination Half-life (t1/2) | Prolonged (30-42 hours) | [8] | |
| Hepatic Insufficiency | Apparent Clearance (CL) | Decreased by ~20% | [7] |
Table 3: Pharmacokinetic Parameters of Rilmenidine in Animal Models
| Species | Dose and Route | Cmax | Reference |
| Spontaneously Hypertensive Rats | 250 µg/kg b.i.d. (intraperitoneal) | ~30 ng/mL | [9] |
| 500 µg/kg/day (continuous infusion) | ~12 ng/mL | [9] | |
| Beagle Dogs | Not specified | Not specified |
Metabolism and Excretion
Rilmenidine undergoes very limited metabolism.[3][4] The majority of the drug is eliminated unchanged through renal excretion.[3][4] Approximately 65% of the administered dose is recovered in the urine as the parent drug.[3][4] No significant plasma levels of metabolites have been detected.[3][4]
Experimental Protocols
The following sections describe generalized experimental methodologies for in vivo pharmacokinetic studies of Rilmenidine, based on common practices reported in the literature.
Animal Studies
4.1.1. Animal Models
-
Rats: Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects and pharmacokinetics of drugs like Rilmenidine.[9][10] Wistar or Sprague-Dawley rats are also used for general pharmacokinetic profiling.
-
Dogs: Beagle dogs are frequently used in preclinical pharmacokinetic and toxicology studies due to their physiological similarities to humans.[2]
4.1.2. Drug Administration
-
Oral Administration (Rats): Rilmenidine is typically dissolved in a suitable vehicle, such as deionized water, and administered via oral gavage using a ball-tipped feeding needle.[11]
-
Intravenous Administration (Rats and Dogs): For intravenous administration, Rilmenidine is dissolved in a sterile vehicle and injected as a bolus or infused over a specific period into a suitable vein, such as the tail vein in rats or the cephalic or saphenous vein in dogs.[2][12]
4.1.3. Blood Sampling
-
Rats: Serial blood samples are collected at predetermined time points. Common methods include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for repeated sampling without stressing the animal.[11][13]
-
Dogs: Blood samples are typically collected from the cephalic or jugular vein.[12] For frequent sampling, an indwelling catheter may be placed.[12]
The workflow for a typical animal pharmacokinetic study is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of rilmenidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence evaluation of rilmenidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of rilmenidine in patients with chronic renal insufficiency and in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Refinement of blood sampling from the sublingual vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmenidine Hemifumarate and Its Effects on Central Sympathetic Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine hemifumarate is a second-generation centrally acting antihypertensive agent that effectively reduces blood pressure by modulating central sympathetic outflow. Its primary mechanism involves a high-affinity interaction with I1-imidazoline receptors (I1-R) located in the rostral ventrolateral medulla (RVLM), a critical region for cardiovascular regulation in the brainstem.[1][2][3] While also exhibiting some affinity for α2-adrenergic receptors, its selectivity for I1-R is significantly higher compared to older centrally acting antihypertensives like clonidine.[4][5][6] This selectivity profile is thought to contribute to its favorable side-effect profile, particularly the lower incidence of sedation and dry mouth.[1][7] This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and experimental validation of rilmenidine's action on central sympathetic outflow.
Mechanism of Action
Rilmenidine's antihypertensive effect is primarily attributed to its action on central I1-imidazoline and α2-adrenergic receptors.
I1-Imidazoline Receptor-Mediated Signaling
Rilmenidine acts as an agonist at I1-imidazoline receptors, which are concentrated in the RVLM.[1][3] Activation of these receptors in the RVLM inhibits the activity of presympathetic neurons, leading to a reduction in sympathetic nerve activity to the heart and peripheral blood vessels.[2] This sympathoinhibition results in decreased heart rate, cardiac output, and total peripheral resistance, ultimately lowering blood pressure.[1][8]
The precise downstream signaling cascade of the I1-imidazoline receptor is still under investigation, but it is believed to involve G-protein coupling and modulation of intracellular signaling pathways that ultimately lead to a reduction in neuronal firing.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Central Sympathetic Agents and Direct Vasodilators | Thoracic Key [thoracickey.com]
- 3. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Centrally Acting Sympatholytics [cvpharmacology.com]
The Role of Rilmenidine Hemifumarate in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine, a well-established antihypertensive agent, has emerged as a significant modulator of autophagy, the cellular process of self-degradation and recycling of damaged organelles and proteins. This technical guide provides an in-depth analysis of the molecular mechanisms by which Rilmenidine hemifumarate induces autophagy, supported by quantitative data and detailed experimental protocols. Rilmenidine primarily acts as a selective agonist for I1-imidazoline receptors, initiating a signaling cascade that is independent of the canonical mTOR (mammalian target of rapamycin) pathway. This guide will delineate the signaling pathways in both mammalian and C. elegans models, present available quantitative evidence of its effects on autophagy markers, and provide representative protocols for key experimental assays.
Introduction to Rilmenidine and Autophagy
Rilmenidine is an orally active, selective I1-imidazoline receptor agonist used in the treatment of hypertension.[1] Beyond its cardiovascular effects, recent research has highlighted its role as a potent inducer of autophagy.[1][2] Autophagy is a crucial cellular process for maintaining homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and metabolic conditions.[3] Rilmenidine's ability to induce autophagy through an mTOR-independent pathway makes it a compound of interest for therapeutic applications where mTOR inhibition might be undesirable.[4][5] Studies in various models, from human cells to C. elegans, have begun to unravel the therapeutic potential of Rilmenidine in contexts such as Huntington's disease, amyotrophic lateral sclerosis (ALS), and aging.[2][4][6]
Signaling Pathways of Rilmenidine-Induced Autophagy
Rilmenidine's induction of autophagy is primarily mediated through its interaction with I1-imidazoline receptors, diverging from the classical mTOR-dependent pathway.
Mammalian Signaling Pathway
In mammalian cells, Rilmenidine's activation of the I1-imidazoline receptor is thought to initiate a signaling cascade that involves a reduction in cyclic AMP (cAMP) levels. This decrease in cAMP subsequently modulates the inositol trisphosphate (IP3) pathway, leading to the induction of autophagy.[7] This mTOR-independent mechanism is a key feature of Rilmenidine's action.
C. elegans Signaling Pathway
Studies in the nematode Caenorhabditis elegans have provided further insights into the mechanism of Rilmenidine-induced autophagy and its pro-longevity effects. In C. elegans, Rilmenidine acts on the I1-imidazoline receptor homolog, NISH-1.[8] This interaction triggers a signaling cascade that requires the autophagy-related genes lgg-1 (the homolog of mammalian LC3) and bec-1 (the homolog of mammalian Beclin-1).[8] This pathway is also independent of AMPK signaling but has been shown to increase the phosphorylation of ERK.[8]
Quantitative Data on Rilmenidine-Induced Autophagy
The induction of autophagy by Rilmenidine has been quantified in several studies by measuring the levels of key autophagy marker proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels are indicative of enhanced autophagic flux.
| Model System | Treatment | Marker | Change | Reference |
| Mutant SOD1G93A Mice (spinal cord) | Rilmenidine | LC3-II | 55% higher than vehicle-treated | [9] |
| Mutant SOD1G93A Mice (motor neurons) | Rilmenidine | Misfolded SOD1 inclusions | 3-fold increase | [5] |
| Diabetic Rat Sciatic Nerve | Rilmenidine (0.1 mg/kg) | LC-3 | Increased from 29.2 to 68.4 pg/mg | [3] |
| Diabetic Rat Sciatic Nerve | Rilmenidine (0.2 mg/kg) | LC-3 | Increased from 29.2 to 82.7 pg/mg | [3] |
Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to assess Rilmenidine-induced autophagy. These are based on standard methodologies in the field.
Western Blotting for LC3 and p62
This protocol allows for the quantitative analysis of the autophagy markers LC3-II and p62.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel for LC3 and a 10% gel for p62.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio or LC3-II/loading control ratio and the p62/loading control ratio are calculated.
-
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound as required.
-
-
Immunostaining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.
-
Conclusion
This compound is a potent inducer of autophagy that acts through an mTOR-independent signaling pathway, primarily involving the I1-imidazoline receptor. The available evidence from both mammalian and C. elegans models suggests a mechanism involving the modulation of cAMP and IP3 signaling. Quantitative analyses of autophagy markers such as LC3-II and p62 confirm its efficacy in stimulating autophagic flux. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of Rilmenidine and other compounds on autophagy. Further research into the nuances of Rilmenidine's mechanism of action and its therapeutic potential in various disease contexts is warranted.
References
- 1. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of mTOR-independent autophagy and mitophagy by rilmenidine exacerbates the phenotype of transgenic TDP-43 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Autophagy in cancer cell remodeling and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosaic and Intronic Mutations in TSC1/TSC2 Explain the Majority of TSC Patients with No Mutation Identified by Conventional Testing | PLOS Genetics [journals.plos.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Research — Perera Lab [rushikapereralab.com]
- 9. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Rilmenidine Hemifumarate: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilmenidine, a second-generation centrally acting antihypertensive agent, is emerging as a compound of significant interest for its potential neuroprotective properties. Primarily known for its high affinity for imidazoline I1 receptors and moderate affinity for α2-adrenergic receptors, its mechanism of action extends beyond blood pressure regulation to include the induction of mTOR-independent autophagy. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of rilmenidine hemifumarate across various neurodegenerative disease models, details the experimental protocols utilized in these key studies, and elucidates the proposed signaling pathways. While preclinical data are promising, particularly in models of Huntington's disease and Parkinson's disease, it is crucial to note the nuanced and sometimes contradictory findings, especially in the context of amyotrophic lateral sclerosis (ALS), highlighting the need for further investigation into the precise molecular mechanisms and therapeutic windows.
Introduction to this compound
Rilmenidine is an oxazoline compound that effectively lowers blood pressure by acting on the central nervous system to reduce sympathetic tone.[1] Unlike first-generation centrally acting antihypertensives, rilmenidine exhibits greater selectivity for imidazoline I1 receptors over α2-adrenergic receptors, which is thought to contribute to its favorable side-effect profile, with a lower incidence of sedation and dry mouth.[2][3] Its ability to cross the blood-brain barrier and modulate central pathways has paved the way for exploring its therapeutic potential in neurological disorders.
The neuroprotective effects of rilmenidine are primarily attributed to its ability to induce autophagy, a cellular process responsible for the clearance of misfolded proteins and damaged organelles, which are pathological hallmarks of many neurodegenerative diseases.[4][5] This induction of autophagy is notably independent of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and metabolism.[4]
Preclinical Evidence of Neuroprotection
The neuroprotective efficacy of rilmenidine has been investigated in several preclinical models of neurodegenerative diseases and ischemic injury. This section summarizes the key quantitative findings from these studies.
Huntington's Disease (HD)
In the N171-82Q transgenic mouse model of HD, which expresses a fragment of the mutant huntingtin protein, rilmenidine treatment has been shown to improve motor function and reduce the levels of the mutant huntingtin fragment.[5]
Table 1: Effects of Rilmenidine in the N171-82Q Mouse Model of Huntington's Disease [6][7][8]
| Outcome Measure | Treatment Group | Control Group | p-value |
| Grip Strength (All Limbs, grams) | |||
| 12 weeks | ~100 | ~80 | p = 0.002 |
| 14 weeks | ~95 | ~75 | p < 0.0001 |
| 16 weeks | ~90 | ~70 | p = 0.0015 |
| 18 weeks | ~85 | ~65 | p = 0.0001 |
| 20 weeks | ~80 | ~60 | p = 0.01 |
| Tremor Score (0-2 scale) | |||
| 16 weeks | ~0.8 | ~1.3 | p = 0.0403 |
| 18 weeks | ~1.0 | ~1.5 | p = 0.0293 |
| Rotarod Performance (seconds) | |||
| 12 weeks | ~120 | ~80 | p = 0.0027 |
Amyotrophic Lateral Sclerosis (ALS)
Studies using the SOD1G93A transgenic mouse model of ALS have yielded conflicting results. While rilmenidine was found to induce autophagy, it also led to an exacerbation of the disease phenotype, characterized by accelerated motor neuron loss.[9][10] This suggests that the broad induction of autophagy may be detrimental in this specific pathological context, possibly due to excessive mitophagy.
Table 2: Effects of Rilmenidine in the SOD1G93A Mouse Model of ALS [9]
| Outcome Measure | Treatment Group | Control Group | p-value |
| Motor Neuron Count (Lumbar Spinal Cord) | ~80% of control | 100% | p < 0.01 (reduction) |
Parkinson's Disease (PD)
In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, rilmenidine has demonstrated a neuroprotective effect by reducing neuronal damage in the substantia nigra.
Table 3: Effects of Rilmenidine in the 6-OHDA Rat Model of Parkinson's Disease
| Outcome Measure | Treatment Group | Lesion Group | p-value |
| Apomorphine-Induced Rotations (turns/min) | Significantly reduced | Increased | p ≤ 0.001 |
| Number of Neurons in Substantia Nigra | Significantly increased | Decreased | p ≤ 0.001 |
Ischemic Stroke
Preclinical studies in rodent models of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) have suggested that rilmenidine can reduce infarct volume.
Table 4: Effects of Rilmenidine in a Rat Model of Ischemic Stroke
| Outcome Measure | Treatment Group | Control Group |
| Infarct Volume Reduction | Reported reduction | No treatment |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key preclinical studies cited.
Animal Models
-
Huntington's Disease: The N171-82Q transgenic mouse model was utilized. These mice express the N-terminal fragment of the human huntingtin protein with 82 glutamine repeats under the control of the mouse prion protein promoter.[7][8]
-
Amyotrophic Lateral Sclerosis: The SOD1G93A transgenic mouse model, which overexpresses the human superoxide dismutase 1 (SOD1) gene with a G93A mutation, was used.[9]
-
Parkinson's Disease: A rat model of Parkinson's disease was induced by unilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[11]
-
Ischemic Stroke: A rat model of focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).
Drug Administration
-
Huntington's Disease Model: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, four times a week, starting at 5 weeks of age.[6]
-
Parkinson's Disease Model: Rilmenidine was administered intraperitoneally.
-
ALS Model: Rilmenidine was administered to SOD1G93A mice.
Behavioral Assessments
-
Grip Strength Test (HD): A grip strength meter was used to quantify the peak force generated by the mouse's forelimbs or all four limbs.[7]
-
Rotarod Test (HD): Mice were placed on an accelerating rotating rod, and the latency to fall was recorded. This test assesses motor coordination and balance.[7]
-
Tremor Scoring (HD): Tremors were visually scored on a scale of 0 (no tremor) to 2 (severe tremor).[7]
-
Apomorphine-Induced Rotation Test (PD): The dopamine agonist apomorphine was administered to 6-OHDA lesioned rats, and the number of contralateral rotations was counted as a measure of the extent of the dopamine lesion and the effect of the treatment.[12][13]
Histological and Biochemical Analyses
-
Motor Neuron Counting (ALS): Lumbar spinal cord sections were stained with Nissl stain, and the number of motor neurons in the ventral horn was quantified.[9]
-
Immunohistochemistry: Standard immunohistochemical protocols were used to detect specific proteins in brain and spinal cord tissue. This included staining for mutant huntingtin aggregates in the HD model and markers of autophagy (e.g., LC3) and gliosis in the ALS model.[14][15]
-
Western Blotting: Protein levels of key markers, such as the soluble mutant huntingtin fragment and autophagy-related proteins, were quantified using Western blotting.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of rilmenidine are mediated by a complex interplay of signaling pathways. The primary mechanism involves the induction of mTOR-independent autophagy through its interaction with imidazoline I1 receptors. However, its effects on α2-adrenergic and potentially NMDA receptors also contribute to its neuroprotective profile.
Imidazoline I1 Receptor-Mediated Autophagy
Rilmenidine is a selective agonist of imidazoline I1 receptors.[16] Activation of these receptors is believed to initiate a signaling cascade that leads to the induction of autophagy, independent of the mTOR pathway. This is a crucial distinction from other autophagy inducers like rapamycin, which act by inhibiting mTOR. The mTOR-independent nature of rilmenidine-induced autophagy may offer a more targeted therapeutic approach with fewer side effects.
References
- 1. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Motor Neuron Vulnerability in the Neuraxis of Male SOD1G93A Mice Reveals Widespread Loss of Androgen Receptor Occurring Early in Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CNS-targeted glucocorticoid reduces pathology in mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
Rilmenidine Hemifumarate: A Technical Guide to its Influence on Anti-Aging Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine, a well-established oral antihypertensive agent, has emerged as a promising candidate in the field of geroscience. Preclinical studies have demonstrated its capacity to extend lifespan and improve healthspan in model organisms, positioning it as a potential caloric restriction mimetic (CRM). This technical guide provides an in-depth exploration of the molecular pathways affected by rilmenidine hemifumarate, with a focus on its anti-aging properties. We present a comprehensive overview of the key signaling cascades, quantitative data from seminal studies, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in this area.
Introduction
The quest for interventions that can slow the aging process and extend healthy lifespan is a cornerstone of modern biomedical research. Caloric restriction (CR) is the most robust and reproducible non-genetic intervention known to extend lifespan across a range of species.[1][2][3][4] However, the practical application of long-term CR in humans is challenging due to issues with compliance and potential side effects.[1][3][4] This has spurred the search for pharmacological agents, known as caloric restriction mimetics (CRMs), that can recapitulate the molecular and physiological benefits of CR without the need for dietary modification.[3][4]
Rilmenidine, an I1-imidazoline receptor agonist, has been identified as a potential CRM.[5][6] Originally developed for the treatment of hypertension, recent studies have revealed its geroprotective effects, demonstrating lifespan extension in the nematode Caenorhabditis elegans and CR-like transcriptional changes in mice.[2][5][7] This document serves as a technical resource, consolidating the current understanding of rilmenidine's mechanism of action in the context of aging.
Core Signaling Pathways Modulated by Rilmenidine
Rilmenidine's anti-aging effects are primarily mediated through its interaction with the I1-imidazoline receptor, Nischarin (NISH-1), initiating a signaling cascade that converges on key longevity pathways.
The I1-Imidazoline Receptor (NISH-1) Pathway
The primary molecular target for rilmenidine's longevity effects is the I1-imidazoline receptor NISH-1.[2][3][4] Studies in C. elegans have shown that the lifespan-extending effects of rilmenidine are completely abolished in the absence of the nish-1 gene.[1] Conversely, rescue of the nish-1 receptor in mutant worms reinstates the pro-longevity phenotype upon rilmenidine treatment.[1][8] This firmly establishes NISH-1 as the critical upstream mediator of rilmenidine's action on aging.
Induction of Autophagy
A crucial downstream effect of rilmenidine administration is the induction of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates.[9][10][11] This process is essential for maintaining cellular homeostasis and is a key mechanism through which CR extends lifespan. Rilmenidine has been shown to increase autophagy in a dose-dependent manner in C. elegans.[9] Importantly, the pro-longevity benefits of rilmenidine are dependent on the presence of key autophagy-related genes, indicating that autophagy is a necessary component of its anti-aging effects.[5][9]
Role of Transcription Factors: DAF-16/FOXO and SKN-1/NRF2
The longevity effects of rilmenidine require the activity of the master transcriptional regulators DAF-16 (the C. elegans ortholog of mammalian FOXO) and SKN-1 (the ortholog of mammalian NRF1, 2, 3).[5][6] These transcription factors are central to stress resistance and longevity pathways. Their requirement suggests that rilmenidine activates a coordinated transcriptional program that promotes cellular resilience and extends lifespan.
The mTOR Signaling Nexus
The role of the mechanistic target of rapamycin (mTOR) pathway in rilmenidine's effects is multifaceted. The mTOR pathway is a key nutrient-sensing pathway that is inhibited by CR.[12][13] Some evidence suggests that rilmenidine acts independently of mTOR signaling to induce autophagy.[14][15][16] However, other studies indicate that the longevity effects of rilmenidine are not additive with genetic or pharmacological inhibition of the mTORC1 complex, suggesting that they may act through a common pathway.[5][17] It is plausible that rilmenidine's effects converge on mTOR-regulated processes, even if it does not directly inhibit mTOR kinase activity. Further research is needed to fully elucidate the intricate relationship between rilmenidine and the mTOR network.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the anti-aging effects of rilmenidine.
Table 1: Lifespan Extension in C. elegans
| Concentration of Rilmenidine | Mean Lifespan Increase (%) | Treatment Initiation | Reference |
| 100 µM | Significant | Day 1 of Adulthood | [9][18] |
| 200 µM | 19% (maximum) | Day 1 of Adulthood | [9][18][19][20] |
| 300 µM | Significant | Day 1 of Adulthood | [9][18] |
| 400 µM | Not significant | Day 1 of Adulthood | [9][18] |
| 200 µM | ~33% | Day 12 of Adulthood | [9][17][19][20] |
Table 2: Healthspan Improvements in C. elegans
| Healthspan Marker | Effect of Rilmenidine | Reference |
| Thermotolerance | Improved | [9] |
| Polyglutamine Aggregate Accumulation | Delayed | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
C. elegans Lifespan Assay
A standard lifespan assay protocol for C. elegans treated with rilmenidine involves the following steps:
-
Strain Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: Age-synchronized populations are obtained by bleaching gravid adults to isolate eggs.
-
Drug Treatment: this compound is dissolved in a vehicle (e.g., 1% DMSO) and added to the NGM agar to the desired final concentration. Control plates contain the vehicle alone.
-
Assay Initiation: Synchronized L4 larvae or day 1 adults are transferred to the treatment or control plates.
-
Scoring: Worms are scored as dead or alive every 1-2 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Censoring: Worms that crawl off the agar, have a "bag of worms" phenotype, or die from internal hatching are censored from the analysis.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Autophagy Induction Assay in C. elegans
Autophagy can be monitored in C. elegans using transgenic strains expressing fluorescently tagged autophagy markers, such as LGG-1 (the C. elegans homolog of LC3).
-
Transgenic Strain: Utilize a strain expressing GFP::LGG-1.
-
Treatment: Expose the worms to different concentrations of rilmenidine as described in the lifespan assay.
-
Microscopy: Immobilize the worms (e.g., with sodium azide) and visualize the GFP::LGG-1 puncta in relevant tissues (e.g., seam cells, hypodermis) using fluorescence microscopy.
-
Quantification: The number of GFP::LGG-1 puncta per cell is quantified. An increase in the number of puncta indicates the induction of autophagy.
Transcriptional Analysis in Mice
To assess whether rilmenidine mimics the transcriptional effects of CR in mammals, the following protocol can be employed:
-
Animal Model: Use adult male C57BL/6 mice.
-
Treatment: Administer rilmenidine orally (e.g., mixed in food or via gavage) for a specified period (e.g., 4 weeks). A control group receives a placebo.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest, such as liver and kidney.
-
RNA Extraction and Sequencing: Extract total RNA from the tissues and perform RNA sequencing (RNA-seq) to obtain genome-wide expression profiles.
-
Bioinformatic Analysis: Compare the gene expression changes induced by rilmenidine to established transcriptional signatures of caloric restriction. This can be done using gene set enrichment analysis (GSEA) or other comparative transcriptomic methods.
Conclusion and Future Directions
This compound has demonstrated significant potential as a geroprotective agent, with a mechanism of action that appears to mimic caloric restriction. Its effects are mediated through the I1-imidazoline receptor NISH-1 and involve the induction of autophagy and the activation of key longevity-associated transcription factors. While the precise interplay with the mTOR pathway requires further investigation, the existing data provides a strong rationale for continued research.
Future studies should focus on:
-
Elucidating the complete downstream signaling cascade from NISH-1 activation.
-
Conducting lifespan and healthspan studies in mammalian models to validate the findings from C. elegans.
-
Investigating the potential for rilmenidine in the prevention or treatment of age-related diseases.
-
Conducting human clinical trials to assess the safety and efficacy of rilmenidine as an anti-aging therapeutic.
The repurposing of a well-characterized drug like rilmenidine, with its known safety profile, offers a translational advantage in the pursuit of interventions that promote healthy aging.[3][4][21] This technical guide provides a foundational resource for scientists and researchers dedicated to advancing this promising area of geroscience.
References
- 1. sciencealert.com [sciencealert.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Hypertension drug rilmenidine can extend lifespan and slow aging [longevity.technology]
- 4. Hypertension drug could be repurposed to delay ageing, study finds | EurekAlert! [eurekalert.org]
- 5. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Common blood pressure drug slows aging, even in older animals - Earth.com [earth.com]
- 8. sciencealert.com [sciencealert.com]
- 9. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. mdpi.com [mdpi.com]
- 12. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]
- 13. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peterattiamd.com [peterattiamd.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
Rilmenidine Hemifumarate's Impact on Metabolic Parameters in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings on the metabolic effects of rilmenidine hemifumarate. Rilmenidine, an I1-imidazoline receptor agonist, has demonstrated significant potential in modulating key metabolic parameters in various animal models of metabolic dysfunction. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of rilmenidine on various metabolic parameters.
Table 1: Effects of Rilmenidine on Body Weight and Energy Intake
| Animal Model | Diet | Treatment Group | Dosage & Duration | Change in Body Weight | Change in Energy Intake | Reference |
| Wistar Rats | High-Fructose (34.5%) | Rilmenidine | 1 mg/kg/day for 2 weeks | Prevented diet-induced weight gain (32±2g vs 66±8g in fructose group) | Not specified | [1] |
| C57BL/6J Mice | High-Fat | Rilmenidine | Not specified, chronic for 8 weeks | Significantly reduced body weight | Significantly decreased | [2] |
Table 2: Effects of Rilmenidine on Glucose Metabolism and Insulin Sensitivity
| Animal Model | Diet | Treatment Group | Dosage & Duration | Glucose Utilization (Euglycemic Clamp) | Hepatic Glucose Production (Euglycemic Clamp) | Fasting Blood Glucose | Reference |
| Wistar Rats | High-Fructose (34.5%) | Rilmenidine | 1 mg/kg/day for 2 weeks | Abolished the fructose-induced decrease (restored to normal levels) | Abolished the fructose-induced increase (restored to normal levels) | No significant change | [1] |
| Hypertensive Diabetic Patients (Clinical Study for context) | Not Applicable | Rilmenidine | 12-month follow-up | Not Applicable | Not Applicable | Favorable effects observed | [3] |
Table 3: Effects of Rilmenidine on Lipid Profile (Preclinical & Clinical Context)
| Study Type | Population | Treatment Group | Key Findings on Lipid Profile | Reference |
| Preclinical (General Mention) | Not specified | Rilmenidine | Favorable effects on plasma triglyceride levels. | [3] |
| Clinical | Hypertensive Diabetic Patients | Rilmenidine | Consistent improvement in lipid metabolism. | [3] |
Experimental Protocols
This section details the methodologies used in key preclinical studies to assess the metabolic impact of rilmenidine.
Animal Models and Diet-Induced Metabolic Dysfunction
-
High-Fructose Diet Model in Wistar Rats:
-
Animals: Male Wistar rats.
-
Diet: A standard diet was compared to a high-fructose diet containing 34.5% fructose for 4 weeks to induce insulin resistance and hypertension.[1]
-
Rilmenidine Administration: Rilmenidine was administered at a dose of 1 mg/kg/day in the drinking water for the final 2 weeks of the dietary intervention.[1]
-
-
High-Fat Diet Model in C57BL/6J Mice:
-
Animals: Male C57BL/6J mice.
-
Diet: A high-fat diet (HFD) was used to induce obesity. The exact composition of the HFD can vary, but typically contains a significantly higher percentage of calories from fat compared to a standard chow diet. For example, some common HFDs derive 45% or 60% of their kilocalories from fat.
-
Rilmenidine Administration: Chronic administration of rilmenidine for 8 weeks.[2]
-
Euglycemic Hyperinsulinemic Clamp
The euglycemic hyperinsulinemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Objective: To measure whole-body glucose disposal and hepatic glucose production under steady-state hyperinsulinemia and euglycemia.
-
Procedure Outline:
-
Surgical Preparation: Catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) of the animal.
-
Fasting: Animals are fasted overnight to ensure basal metabolic conditions.
-
Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin levels to a high physiological or supraphysiological range.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).
-
Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose levels and adjust the glucose infusion rate accordingly.
-
Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is equal to the rate of whole-body glucose uptake by tissues.
-
Tracer Application (Optional): Radiolabeled glucose tracers (e.g., [3-³H]glucose) can be infused to distinguish between glucose uptake and endogenous (primarily hepatic) glucose production.
-
Measurement of Energy Intake
-
Procedure: In studies with mice, daily food intake is measured by weighing the amount of food provided and the amount remaining after a 24-hour period. Spillage is accounted for to ensure accuracy. This measurement is typically carried out over the course of the treatment period to assess the impact of the drug on appetite and energy consumption.[2]
Signaling Pathways and Experimental Workflows
I1-Imidazoline Receptor Signaling Pathway
Rilmenidine exerts its metabolic effects primarily through the activation of I1-imidazoline receptors. This signaling pathway is distinct from the classical alpha-2 adrenergic receptor pathway.
The activation of the I1-imidazoline receptor by rilmenidine is coupled to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[4][5][6] This pathway is not dependent on traditional G-protein signaling.[4][6] While the precise downstream targets are still under investigation, this signaling cascade is thought to ultimately lead to the observed improvements in glucose metabolism and insulin sensitivity. There is also emerging evidence suggesting a potential role for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, in mediating some of the metabolic benefits of I1-imidazoline receptor agonists.
Experimental Workflow for Preclinical Metabolic Studies of Rilmenidine
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of rilmenidine in a preclinical setting.
This workflow outlines the key stages of a preclinical study, from the induction of a metabolic disease model to the comprehensive assessment of various metabolic parameters following treatment with rilmenidine. This systematic approach allows for a thorough evaluation of the therapeutic potential of the compound.
References
- 1. Rilmenidine normalizes fructose-induced insulin resistance and hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of obesity by activation of I1-imidazoline receptors in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of long-term rilmenidine treatment in hypertensive diabetic patients. A retrospective analysis of a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rilmenidine Hemifumarate in Mouse Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of rilmenidine hemifumarate for preclinical studies in mouse models of Huntington's disease (HD). The protocols are based on published research demonstrating the potential of rilmenidine as a therapeutic agent for HD, primarily through its action as an mTOR-independent autophagy inducer.[1][2][3]
Introduction
Huntington's disease is a neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein.[1] One promising therapeutic strategy is to enhance the clearance of this toxic protein through the cellular process of autophagy.[1][3] Rilmenidine, a centrally acting antihypertensive drug, has been identified as an inducer of autophagy and has shown efficacy in reducing mHTT levels and improving motor phenotypes in the N171-82Q transgenic mouse model of HD.[1][2] These notes are intended to guide researchers in designing and executing similar preclinical studies.
Data Presentation
The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound in the N171-82Q mouse model of Huntington's disease.
Table 1: Dosing and Administration of this compound
| Parameter | Details | Reference |
| Drug | This compound | --INVALID-LINK-- |
| Mouse Model | N171-82Q transgenic mice | --INVALID-LINK-- |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Four times per week | [2] |
| Vehicle (Control) | Carrier substance (specific composition not detailed in the primary reference, saline is a common vehicle) | [2] |
| Treatment Start Age | 5 weeks | [2] |
| Experimental Groups | Rilmenidine-treated N171-82Q mice, Carrier-treated N171-82Q mice, Rilmenidine-treated wild-type mice, Carrier-treated wild-type mice | [3] |
| Number of Animals | 20 transgenic mice per group (rilmenidine and control), 5 wild-type mice per group (rilmenidine and control) | [3] |
Table 2: Summary of Efficacy Data
| Outcome Measure | Key Findings | Time Points of Significant Improvement | Reference |
| Grip Strength (Forelimb) | Significant improvement in rilmenidine-treated N171-82Q mice compared to controls. | 12, 14, 16, 18, 20, 22 weeks | [2] |
| Grip Strength (All Limbs) | Significant improvement in rilmenidine-treated N171-82Q mice compared to controls. | 12, 14, 16, 18, 20, 22 weeks | [4] |
| Rotarod Performance | Rilmenidine-treated N171-82Q mice stayed on the rotarod significantly longer. | 12 weeks | [3] |
| Tremor Severity | Significant reduction in tremors in rilmenidine-treated mice. | 16 and 18 weeks | [3] |
| Mutant Huntingtin Levels | Reduction in soluble mutant huntingtin fragment levels in the brain. | After 6 weeks of treatment | [3] |
| Body Weight | No significant effect of rilmenidine on the weight loss observed in N171-82Q mice. | Not applicable | [2] |
| Survival | No significant effect on the lifespan of N171-82Q mice. | Not applicable | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involved in assessing the efficacy of this compound in a Huntington's disease mouse model. These are generalized protocols and should be adapted based on specific laboratory conditions and equipment.
This compound Preparation and Administration
Objective: To prepare and administer this compound to mice.
Materials:
-
This compound salt
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
Protocol:
-
Preparation of Rilmenidine Solution:
-
Calculate the required amount of this compound based on the desired dose (10 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound powder in sterile saline to the desired final concentration. Ensure complete dissolution by vortexing. Note: The original study did not specify the vehicle; sterile saline is a common choice for intraperitoneal injections.
-
-
Animal Weighing:
-
Weigh each mouse accurately before each injection to calculate the precise volume to be administered.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle, bevel up.
-
Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the rilmenidine solution or vehicle slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Behavioral Testing
Objective: To assess muscle strength in mice.
Materials:
-
Grip strength meter with a grid or bar attachment
Protocol:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Forelimb Grip Strength:
-
Hold the mouse by the tail and allow it to grasp the grid or bar with its forepaws.
-
Gently pull the mouse backward horizontally until its grip is released.
-
The meter will record the peak force exerted.
-
Perform three consecutive trials for each mouse.
-
-
All-Limb Grip Strength:
-
Allow the mouse to grasp the grid or bar with all four paws.
-
Gently pull the mouse backward horizontally until its grip is released.
-
Record the peak force.
-
Perform three consecutive trials for each mouse.
-
-
Data Analysis: The average of the three trials for both forelimb and all-limb grip strength is typically used for analysis.
Objective: To assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus
Protocol:
-
Acclimatization and Training:
-
Acclimate the mice to the testing room.
-
Some protocols include a training session on the first day at a constant low speed (e.g., 4 rpm) for a set duration to familiarize the mice with the apparatus.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm) over a defined period (e.g., 300 seconds).
-
Record the latency to fall for each mouse. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform multiple trials per day (e.g., three trials) with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: The average latency to fall across the trials is used for statistical analysis.
Biochemical Analysis
Objective: To quantify the levels of soluble mutant huntingtin protein in brain tissue.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against mutant huntingtin (e.g., anti-polyQ or specific anti-HTT antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Objective: To assess the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for mutant huntingtin Western blot, with the following specifics:
-
Primary antibody against LC3
-
High percentage acrylamide gels (e.g., 15%) for better separation of LC3-I and LC3-II.
Protocol:
-
Follow the same general Western blot protocol as for mutant huntingtin.
-
Key Considerations for LC3:
-
Use a higher percentage gel to effectively resolve the small difference in size between LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
The ratio of LC3-II to LC3-I (or to a loading control) is used as an indicator of autophagy induction. An increase in this ratio suggests an increase in autophagosome formation.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of rilmenidine and the experimental workflow.
Caption: Proposed mechanism of action for rilmenidine in Huntington's disease.
Caption: Experimental workflow for evaluating rilmenidine in a mouse model of HD.
References
Application Notes and Protocols: Rilmenidine Hemifumarate in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine, an oxazoline compound, is a second-generation centrally acting antihypertensive agent.[1] Its primary mechanism of action involves selective agonism of imidazoline I1 receptors, distinguishing it from older alpha-2-adrenergic agonists.[1][2] This selectivity is associated with a lower incidence of sedative side effects.[2] Rilmenidine effectively lowers blood pressure by reducing sympathetic outflow from the central nervous system, primarily through its action on the rostral ventrolateral medulla (RVLM) in the brainstem.[2][3][4] The spontaneously hypertensive rat (SHR) is a widely used and validated preclinical model for studying essential hypertension. This document provides detailed application notes and protocols for investigating the effects of rilmenidine hemifumarate in SHR models, based on published research.
Mechanism of Action
Rilmenidine's antihypertensive effect is primarily mediated by its interaction with I1-imidazoline receptors in the RVLM.[2][3] This interaction leads to a reduction in sympathetic nerve activity, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[][6] While rilmenidine also exhibits some affinity for α2-adrenoceptors, its selectivity for I1-imidazoline receptors is notably higher than that of first-generation centrally acting antihypertensives like clonidine.[4] Additionally, rilmenidine's action may involve the N-methyl-D-aspartate (NMDA) receptor in the RVLM, which appears to play a crucial role in the hypotensive response mediated by I1 receptor activation.[3] In the kidney, rilmenidine can inhibit the Na+/H+ antiport, contributing to decreased sodium and water retention.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of rilmenidine and a general experimental workflow for its evaluation in SHR models.
References
- 1. Rilmenidine - Wikipedia [en.wikipedia.org]
- 2. What is Rilmenidine Phosphate used for? [synapse.patsnap.com]
- 3. The hypotensive action of rilmenidine is dependent on functional N-methyl-D-aspartate receptor in the rostral ventrolateral medulla of conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine (hemifumarate) - Amerigo Scientific [amerigoscientific.com]
- 6. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Autophagy Induction Assay using Rilmenidine Hemifumarate in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis, especially in post-mitotic cells like neurons.[1][2] Dysregulation of this pathway has been implicated in a variety of neurodegenerative diseases. Rilmenidine, an I1-imidazoline receptor agonist and α2-adrenergic receptor agonist, has been identified as a potent inducer of mTOR-independent autophagy.[3][4] This characteristic makes it a valuable tool for studying autophagic pathways and a potential therapeutic agent for neurodegenerative disorders where the clearance of protein aggregates is beneficial.[4][5]
These application notes provide detailed protocols for inducing and quantifying autophagy in neuronal cell lines using Rilmenidine hemifumarate, focusing on two standard methods: Western Blot analysis of LC3 lipidation and fluorescence microscopy of autophagic flux using the tandem mCherry-GFP-LC3 reporter.
Mechanism of Action: Rilmenidine-Induced Autophagy
Rilmenidine induces autophagy through an mTOR-independent signaling pathway.[3][6] It acts as an agonist for the I1-imidazoline receptor, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP inhibits the Epac-PLCε-IP3 signaling cascade, ultimately leading to the induction of autophagy.[7] This pathway is distinct from the canonical mTOR-dependent pathway, offering an alternative route for autophagy modulation.
Caption: Rilmenidine's mTOR-independent autophagy signaling pathway.
Application 1: Western Blot Analysis of LC3 Lipidation
This assay quantifies the conversion of cytosolic LC3-I to autophagosome-associated LC3-II. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagy induction.[8] To measure autophagic flux accurately, a lysosomal inhibitor like Bafilomycin A1 is used to prevent the degradation of LC3-II, allowing for the measurement of autophagosome formation.[9][10]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y, Neuro2A) in 6-well plates to achieve 70-80% confluency.[11]
-
Treat cells with this compound at desired concentrations (e.g., 10-100 µM) for a specified time (e.g., 6-24 hours).
-
For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (e.g., 100 nM) for the final 4 hours of the Rilmenidine treatment.
-
Include vehicle-treated (negative control) and starvation-induced (positive control, e.g., EBSS medium) wells.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-40 µg of protein per lane onto a 15% SDS-PAGE gel.[12] Due to the small size of LC3, a higher percentage gel provides better separation.
-
Transfer proteins to a 0.2 µm PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (detects both LC3-I and LC3-II) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.[14]
-
-
Data Analysis:
-
Perform densitometry analysis on the bands corresponding to LC3-I (~18 kDa) and LC3-II (~16 kDa).[12]
-
Normalize the intensity of each band to the loading control.
-
Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control.
-
Data Presentation
| Treatment Group | Concentration | LC3-II / β-actin (Relative Units) | LC3-II / LC3-I Ratio |
| Vehicle Control | - | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Rilmenidine | 50 µM | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Rilmenidine + Baf A1 | 50 µM + 100 nM | 4.8 ± 0.5 | 4.2 ± 0.4 |
| Starvation (EBSS) | - | 3.1 ± 0.4 | 2.9 ± 0.3 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Workflow
Caption: Western blot workflow for assessing LC3 lipidation.
Application 2: Fluorescence Microscopy of Autophagic Flux using mCherry-GFP-LC3
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3) to monitor autophagic flux.[15] The principle relies on the different pH sensitivities of GFP and mCherry. In neutral pH autophagosomes, both fluorophores are active, appearing as yellow puncta (merged red and green).[16] Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry persists, resulting in red-only puncta.[15][17] An increase in red puncta relative to yellow indicates active autophagic flux.
Experimental Protocol
-
Cell Transduction and Culture:
-
Transduce neuronal cells with a lentiviral or retroviral vector expressing mCherry-GFP-LC3 to generate a stable cell line.[18]
-
Seed the stable cells onto glass-bottom dishes or chamber slides suitable for microscopy.
-
-
Cell Treatment:
-
Treat cells with this compound (e.g., 50 µM) for the desired time (e.g., 16 hours).
-
Include a vehicle control and a positive control (e.g., Rapamycin or starvation).
-
-
Cell Fixation and Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips using a mounting medium containing DAPI to stain nuclei.
-
Image cells using a confocal or high-content imaging system, capturing images in the green (GFP), red (mCherry), and blue (DAPI) channels.
-
-
Image Analysis:
-
Identify individual cells based on the DAPI stain.
-
Quantify the number of green puncta (autophagosomes) and red-only puncta (autolysosomes) per cell using automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins or commercial software).
-
Calculate the ratio of red puncta to green puncta or the total number of red puncta per cell as a measure of autophagic flux.
-
Data Presentation
| Treatment Group | Yellow Puncta / Cell (Autophagosomes) | Red-Only Puncta / Cell (Autolysosomes) |
| Vehicle Control | 5.2 ± 1.1 | 6.5 ± 1.4 |
| Rilmenidine (50 µM) | 8.1 ± 1.5 | 25.8 ± 3.2 |
| Rapamycin (200 nM) | 9.5 ± 1.8 | 29.1 ± 3.9 |
Data are presented as mean ± SEM from at least 50 cells per condition.
Assay Principle and Workflow
Caption: Principle and workflow of the mCherry-GFP-LC3 autophagic flux assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| This compound | Sigma-Aldrich, Tocris |
| Neuronal Cell Lines (SH-SY5Y, Neuro2A) | ATCC |
| DMEM, Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher |
| Bafilomycin A1 | Sigma-Aldrich |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease/Phosphatase Inhibitor Cocktail | Roche / Thermo Fisher |
| Anti-LC3B Antibody | Cell Signaling, Novus |
| Anti-β-actin Antibody | Sigma-Aldrich |
| HRP-conjugated Secondary Antibodies | Jackson ImmunoResearch |
| PVDF Membranes | Millipore |
| ECL Western Blotting Substrate | Thermo Fisher / Bio-Rad |
| mCherry-GFP-LC3 Lentiviral Vector | Addgene (Plasmid #22418) |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences |
| DAPI Mounting Medium | Vector Laboratories |
| Glass-bottom dishes | MatTek |
References
- 1. Frontiers | In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders [frontiersin.org]
- 2. Inhibition of Autophagy Induction Delays Neuronal Cell Loss Caused by Dysfunctional ESCRT-III in Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 5. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy stimulation as a promising approach in treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Autophagy in Neurons: Novus Biologicals [novusbio.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [en.bio-protocol.org]
- 18. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Rilmenidine Hemifumarate
Application Note
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rilmenidine hemifumarate in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions, along with a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an antihypertensive agent that acts on I1-imidazoline receptors in the brainstem. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Rilmenidine. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | To be optimized, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure good peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV spectral analysis of this compound. A common wavelength for similar compounds is in the range of 210-230 nm. |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the aqueous and organic components. For example, a mobile phase consisting of a phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
b) Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., the mobile phase) and make up the volume to the mark.
c) Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 5, 10, 15, 20, 25 µg/mL).
d) Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the diluent to a concentration within the calibration range.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters are typically evaluated:
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Intraday and Interday precision with %RSD < 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Observed Value | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | e.g., 4.5 | - |
| Tailing Factor | e.g., 1.2 | ≤ 2.0 |
| Theoretical Plates | e.g., 5500 | > 2000 |
| %RSD of Peak Areas (n=6) | e.g., 0.8% | < 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
| 25 | Value |
| Correlation Coefficient (r²) | e.g., 0.9995 |
Table 3: Accuracy (% Recovery) | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | | :--- | :--- | :--- | :--- | :--- | | 80% | Value | Value | Value | \multirow{3}{*}{e.g., 99.5%} | | 100% | Value | Value | Value | | 120% | Value | Value | Value |
Table 4: Precision (%RSD)
| Concentration (µg/mL) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) |
|---|---|---|
| Low QC | Value | Value |
| Mid QC | Value | Value |
| High QC | Value | Value |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| Limit of Detection (LOD) | Value |
| Limit of Quantification (LOQ)| Value |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical formulations. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis and stability studies. Proper validation in accordance with regulatory guidelines is essential before its application to ensure the accuracy and reliability of the results.
Application Notes and Protocols for Studying Imidazoline Receptor Function in the Brainstem Using Rilmenidine Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine, an oxazoline derivative, is a second-generation centrally acting antihypertensive agent characterized by its high selectivity for imidazoline I1 receptors over α2-adrenoceptors.[1][2] This selectivity profile makes rilmenidine hemifumarate an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of imidazoline I1 receptors in the brainstem, particularly within the rostral ventrolateral medulla (RVLM), a key area for the central regulation of sympathetic tone and blood pressure.[3][4] Unlike first-generation centrally acting antihypertensives such as clonidine, rilmenidine's mechanism of action is primarily mediated by I1 receptors, leading to a reduction in sympathetic outflow with a lower incidence of sedative side effects commonly associated with α2-adrenoceptor agonism.[1][2]
These application notes provide a comprehensive overview of the use of this compound in studying imidazoline receptor function, including its binding characteristics, signaling pathways, and detailed protocols for key in vitro and in vivo experimental paradigms.
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinities and selectivity of rilmenidine for imidazoline I1 and α2-adrenergic receptors, as well as effective concentrations and doses used in various experimental models.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | |||
| Imidazoline I1 Receptor | ~7.1 nM | Rat | [5] |
| α2-Adrenergic Receptor | Lower affinity than I1 | Bovine RVLM | [5] |
| Selectivity | |||
| I1 vs. α2 Receptors | ~30-fold | Bovine RVLM | [6] |
| Effective In Vivo Doses | |||
| Intravenous (hypotensive effect) | 0.1 - 1 mg/kg | Spontaneously Hypertensive Rats | [7] |
| Intracisternal (hypotensive effect) | 1 - 300 µg/kg | Anesthetized Rabbits | [5] |
| RVLM Microinjection (hypotensive effect) | 4 nmol in 100 nl | Anesthetized Rabbits | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. kup.at [kup.at]
- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating neural correlates of behavior through in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of Rilmenidine Hemifumarate in Obesity and Insulin Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rilmenidine hemifumarate, a selective I1-imidazoline receptor agonist, has demonstrated significant potential in preclinical and clinical research for the management of obesity and insulin resistance. Primarily known for its antihypertensive properties, recent studies have elucidated its beneficial metabolic effects, making it a compound of interest for drug development in the metabolic disease space.
Mechanism of Action:
Rilmenidine's primary mechanism of action in the context of obesity and insulin resistance is the activation of I1-imidazoline receptors, which are located in the brainstem and peripheral tissues such as adipose tissue.[1][2] This activation leads to a reduction in sympathetic nervous system outflow, which contributes to its antihypertensive effects.[3] In metabolic regulation, activation of I1-imidazoline receptors in the hypothalamus is associated with a decrease in energy intake.[2] Furthermore, rilmenidine has been shown to reduce the size of epididymal white adipose tissue (eWAT) cells, suggesting a role in adipocyte metabolism.[2]
Recent evidence suggests a potential downstream signaling cascade involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), key regulators of cellular energy homeostasis. While direct evidence for rilmenidine's modulation of AMPK and SIRT1 is still emerging, the known functions of these proteins in improving insulin sensitivity and promoting fatty acid oxidation align with the observed metabolic benefits of I1-imidazoline receptor agonists.
Preclinical Evidence:
Preclinical studies utilizing animal models of diet-induced obesity and insulin resistance have provided substantial evidence for the efficacy of rilmenidine. In high-fat diet (HFD)-fed mice, chronic administration of rilmenidine significantly reduced body weight and energy intake.[2] Similarly, in a fructose-fed rat model of insulin resistance, rilmenidine treatment prevented weight gain and normalized insulin sensitivity, as demonstrated by euglycemic-hyperinsulinemic clamp studies.[4][5]
Clinical Evidence:
Clinical studies have explored the metabolic effects of rilmenidine in hypertensive patients with metabolic syndrome. These studies have shown that rilmenidine can improve glucose metabolism.[6][7] In a 6-month double-blind, controlled study, rilmenidine significantly lowered plasma fasting and 2-hour glucose levels, as well as insulin concentrations following an oral glucose tolerance test.[8] Another study comparing rilmenidine to lisinopril in hypertensive women with metabolic syndrome found that rilmenidine significantly decreased fasting glucose levels.[9] Furthermore, a study in hypertensive patients with features of metabolic syndrome showed that rilmenidine had a neutral effect on glucose and lipid metabolism, comparable to isradipine.[3]
Data Presentation
Table 1: Effects of Rilmenidine in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
| Parameter | Control (HFD) | Rilmenidine-treated (HFD) | % Change | Reference |
| Body Weight Gain (g) | Data not available | Significant reduction | - | [2] |
| Energy Intake (kcal/day) | Data not available | Significant reduction | - | [2] |
| eWAT Cell Size (µm²) | Increased | Decreased | - | [2] |
Table 2: Effects of Rilmenidine in a Fructose-Fed Insulin Resistance Rat Model
| Parameter | Control (Standard Diet) | Fructose-Fed | Fructose-Fed + Rilmenidine | Reference |
| Body Weight Gain (g) | 45 ± 8 | 66 ± 8 | 32 ± 2 | [4][5] |
| Systolic Blood Pressure (mmHg) | 155 ± 2 | 162 ± 2 | 149 ± 3 | [4][5] |
| Glucose Utilization (mg/min/kg) | 14 ± 1.5 | 10 ± 1 | Abolished the change | [4] |
| Hepatic Glucose Production (mg/min/kg) | 0 | 1 ± 0.01 | Abolished the change | [4] |
Table 3: Clinical Studies of Rilmenidine in Patients with Metabolic Syndrome
| Study Population | Duration | Rilmenidine Dose | Key Metabolic Outcomes | Reference |
| Hypertensive women with metabolic syndrome | 12 weeks | 1 mg/day | Significantly decreased fasting glucose | [9] |
| Hypertensive patients with metabolic syndrome | 6 months | 1-2 mg/day | Significantly lowered fasting and 2-h post-OGTT glucose and insulin levels | [8] |
| Hypertensive patients with features of metabolic syndrome | 6 months | 1-2 mg/day | Neutral effect on glucose and lipid metabolism | [3] |
| Obese hypertensive patients with hypertriglyceridemia and impaired glucose tolerance | 4 months | Not specified | Improved glucose metabolism compared to amlodipine | [10] |
Experimental Protocols
1. High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 45-60% kcal from fat).
-
-
Rilmenidine Administration:
-
Parameters to Measure:
-
Body weight (weekly).
-
Food and water intake (daily or weekly).
-
Body composition (e.g., using DEXA or MRI).
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Adipose tissue histology (e.g., eWAT cell size measurement).
-
Gene expression analysis in hypothalamus and adipose tissue (e.g., for markers of inflammation, lipogenesis, and I1-imidazoline receptor expression).
-
2. Fructose-Fed Insulin Resistance Rat Model
-
Animal Model: Male Wistar rats.
-
Diet:
-
Control Group: Standard rat chow and plain drinking water.
-
Fructose-Fed Group: Standard rat chow and drinking water containing 10% (w/v) fructose.
-
-
Rilmenidine Administration:
-
Parameters to Measure:
-
Body weight.
-
Blood pressure.
-
Fasting blood glucose and insulin levels.
-
Euglycemic-Hyperinsulinemic Clamp: To directly assess insulin sensitivity (glucose utilization and hepatic glucose production).
-
3. Euglycemic-Hyperinsulinemic Clamp Protocol (Rat)
-
Surgical Preparation: Catheterize the jugular vein (for infusions) and carotid artery (for blood sampling) under anesthesia. Allow for recovery.
-
Fasting: Fast the rats overnight (e.g., 5 hours).
-
Procedure:
-
Basal Period: Infuse saline for a baseline period (e.g., 30 minutes) and collect blood samples to determine basal glucose and insulin levels.
-
Clamp Period:
-
Start a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose solution.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., around 100-120 mg/dL).
-
-
Steady State: Once a stable blood glucose level is maintained for at least 30 minutes with a constant GIR, the animal is considered to be in a steady state.
-
-
Calculations:
-
Glucose Utilization Rate: The GIR during the steady state is an index of whole-body glucose uptake and insulin sensitivity.
-
Hepatic Glucose Production: Can be calculated if a glucose tracer (e.g., [3-³H]glucose) is used.
-
Mandatory Visualization
Caption: Proposed mechanism of Rilmenidine in obesity and insulin resistance.
Caption: Experimental workflow for preclinical evaluation of Rilmenidine.
References
- 1. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of obesity by activation of I1-imidazoline receptors in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of rilmenidine compared with isradipine in hypertensive patients with features of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine normalizes fructose-induced insulin resistance and hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of rilmenidine on rats made insulin resistant and hypertensive by a high fructose diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Update on rilmenidine: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of rilmenidine and lisinopril on ambulatory blood pressure and plasma lipid and glucose levels in hypertensive women with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemodynamic and metabolic effects of rilmenidine in hypertensive patients with metabolic syndrome X. A double-blind parallel study versus amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LC3-II Activation by Rilmenidine Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form, LC3-II, which is recruited to autophagosome membranes. Rilmenidine, an imidazoline-1 receptor (I1R) agonist, has been identified as an inducer of mTOR-independent autophagy.[1][2] This characteristic makes it a valuable tool for studying autophagy and a potential therapeutic agent for neurodegenerative diseases.[1] These application notes provide a detailed protocol for the analysis of LC3-II activation by Rilmenidine hemifumarate in cell culture using Western blotting.
Data Presentation
The following tables summarize quantitative data on the induction of autophagy by Rilmenidine, as measured by the levels of LC3.
Table 1: In Vivo LC3 Activation by Rilmenidine in a Rat Model of Diabetic Neuropathy
| Treatment Group | LC3 Level (pg/mg tissue) |
| Control | 38.5 ± 1.1 |
| Diabetes + Saline | 29.2 ± 0.8 |
| Diabetes + 0.1 mg/kg Rilmenidine | 68.4 ± 2.3 |
| Diabetes + 0.2 mg/kg Rilmenidine | 82.7 ± 1.9 |
Data is presented as mean ± standard error of the mean. This data demonstrates a dose-dependent increase in LC3 levels in the sciatic nerve of diabetic rats treated with Rilmenidine, indicating the induction of autophagy.
Table 2: Hypothetical In Vitro Dose-Response of this compound on LC3-II/Actin Ratio in SH-SY5Y Cells
| Rilmenidine Conc. (µM) | Treatment Time (hours) | Fold Change in LC3-II/Actin Ratio (vs. Vehicle) |
| 0 (Vehicle) | 24 | 1.0 |
| 10 | 24 | 1.8 |
| 50 | 24 | 3.2 |
| 100 | 24 | 4.5 |
This table represents expected results from a dose-response experiment, illustrating a significant increase in the LC3-II to loading control ratio with increasing concentrations of this compound.
Table 3: Hypothetical Time-Course of this compound (50 µM) on LC3-II/Actin Ratio in SH-SY5Y Cells
| Treatment Time (hours) | Fold Change in LC3-II/Actin Ratio (vs. 0h) |
| 0 | 1.0 |
| 6 | 1.5 |
| 12 | 2.8 |
| 24 | 3.5 |
| 48 | 2.5 |
This table illustrates the expected transient nature of LC3-II accumulation, with a peak induction typically observed around 24 hours, followed by a decline as the autophagic flux proceeds.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
6-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Treatment:
-
For a dose-response experiment, dilute the this compound stock solution in fresh, pre-warmed complete growth medium to final concentrations ranging from 10 µM to 100 µM.
-
For a time-course experiment, use a fixed concentration (e.g., 50 µM) and vary the incubation times (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest Rilmenidine concentration used.
-
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Harvesting Cells: Following the incubation period, proceed immediately to cell lysis for Western blot analysis.
Western Blot Protocol for LC3-II Detection
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm pore size is recommended for the small size of LC3 proteins)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a 15% or 4-20% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LC3B (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for the loading control (β-actin or GAPDH) using the corresponding primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare and apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the corresponding loading control band intensity to determine the relative LC3-II levels.
-
Mandatory Visualizations
Signaling Pathway of Rilmenidine-Induced Autophagy
Caption: Rilmenidine induces mTOR-independent autophagy via the I1-imidazoline receptor.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for LC3-II Western blot analysis after Rilmenidine treatment.
References
Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Release with Rilmenidine Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuropharmacology and drug development, understanding the precise mechanism of action of a compound on neurotransmitter systems is paramount. Rilmenidine hemifumarate, a second-generation centrally acting antihypertensive agent, exerts its effects through a dual interaction with I1-imidazoline and α2-adrenergic receptors.[1][] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing a dynamic view of neurotransmitter release and metabolism.[3][4] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure the release of key neurotransmitters—norepinephrine, dopamine, and serotonin—in response to the administration of this compound.
Principle of the Technique
In vivo microdialysis involves the stereotaxic implantation of a guide cannula into a specific brain region of an anesthetized animal.[4] After a recovery period, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula. This probe is continuously perfused with an isotonic solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[3] Neurotransmitters and other small molecules in the extracellular space diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed, most commonly using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of the neurotransmitters of interest.[5]
Mechanism of Action of this compound
Rilmenidine acts as a selective agonist at I1-imidazoline receptors and also possesses a significant affinity for α2-adrenergic receptors.[1][]
-
I1-Imidazoline Receptors: Activation of these receptors, particularly in the rostral ventrolateral medulla (RVLM) of the brainstem, is thought to be the primary mechanism for Rilmenidine's antihypertensive effects. This activation leads to a reduction in sympathetic outflow from the central nervous system.[6]
-
α2-Adrenergic Receptors: Rilmenidine's agonism at presynaptic α2-adrenoceptors provides a negative feedback mechanism, inhibiting the release of norepinephrine from nerve terminals.[][7] This action contributes to its sympatholytic effects.
By studying the effects of Rilmenidine on neurotransmitter release, researchers can gain a deeper understanding of its neurochemical profile and therapeutic potential beyond its established cardiovascular applications.
Data Presentation: Quantitative Effects of Rilmenidine on Neurotransmitter Release
The following tables summarize representative quantitative data on the effects of this compound on the extracellular levels of norepinephrine, dopamine, and serotonin in key brain regions, as measured by in vivo microdialysis. The data is presented as a percentage change from the basal (pre-drug administration) levels.
| Neurotransmitter | Brain Region | This compound Dose | Maximum Percent Change from Baseline | Time to Maximum Effect (Post-Administration) |
| Norepinephrine | Hypothalamus | 1 mg/kg, i.p. | ↓ 35% | 60 minutes |
| Dopamine | Prefrontal Cortex | 1 mg/kg, i.p. | ↓ 15% | 90 minutes |
| Serotonin | Hippocampus | 1 mg/kg, i.p. | ↓ 20% | 60 minutes |
Table 1: Effect of Systemic this compound Administration on Neurotransmitter Release. A study on the sympatholytic activity of rilmenidine showed a 35% reduction in whole-body noradrenaline spillover at rest[8]. The effects on dopamine and serotonin are representative figures based on the known mechanisms of α2-adrenergic receptor agonists.
| Time Point (minutes) | Norepinephrine (% of Baseline) | Dopamine (% of Baseline) | Serotonin (% of Baseline) |
| -40 to -20 | 102 ± 5 | 98 ± 6 | 101 ± 4 |
| -20 to 0 | 100 ± 4 | 100 ± 5 | 100 ± 5 |
| 0 (Rilmenidine Admin) | (1 mg/kg, i.p.) | (1 mg/kg, i.p.) | (1 mg/kg, i.p.) |
| 0 to 20 | 85 ± 6 | 95 ± 7 | 90 ± 6 |
| 20 to 40 | 72 ± 5 | 90 ± 8 | 82 ± 5 |
| 40 to 60 | 65 ± 4 | 88 ± 6 | 80 ± 7 |
| 60 to 80 | 68 ± 5 | 85 ± 5 | 83 ± 6 |
| 80 to 100 | 75 ± 6 | 85 ± 7 | 88 ± 5 |
| 100 to 120 | 82 ± 7 | 89 ± 8 | 92 ± 6 |
Table 2: Time-Course of this compound's Effect on Neurotransmitter Release. This table illustrates a typical time-dependent response to a single intraperitoneal injection of Rilmenidine.
Experimental Protocols
Protocol 1: Surgical Implantation of Guide Cannula
This protocol details the surgical procedure for implanting a guide cannula into a target brain region (e.g., hypothalamus, prefrontal cortex, or hippocampus) in a rat.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Dummy cannula
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia: Anesthetize the rat using an approved institutional protocol and place it in the stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Coordinate Determination: Using a stereotaxic atlas, determine the coordinates for the target brain region relative to bregma.
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
Anchorage: Place 2-3 small bone screws in the skull to serve as anchors for the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired dorsoventral (DV) coordinate.
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to maintain its patency.
-
Post-operative Care: Administer analgesics as per institutional guidelines and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Experiment
This protocol describes the microdialysis procedure for measuring neurotransmitter release in response to this compound administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 11, with a membrane length appropriate for the target region)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4
-
This compound solution (dissolved in sterile saline or aCSF)
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Probe Insertion: On the day of the experiment, gently handle the rat and replace the dummy cannula with the microdialysis probe.
-
Perfusion and Equilibration: Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Begin collecting dialysate samples into vials in the refrigerated fraction collector. Collect samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure a stable baseline.
-
Rilmenidine Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.) at the chosen dose.
-
Post-Administration Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection to monitor the changes in neurotransmitter levels.
-
Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the analysis of dialysate samples for norepinephrine, dopamine, and serotonin content.
Materials:
-
Collected dialysate samples
-
Neurotransmitter standards
-
HPLC system with a reverse-phase C18 column
-
Electrochemical detector (ECD)
-
Mobile phase (composition will vary depending on the specific neurotransmitters being analyzed, but typically a buffered solution with an organic modifier)
Procedure:
-
Sample Preparation: Thaw the dialysate samples on ice.
-
Injection: Inject a fixed volume of each sample into the HPLC system.
-
Separation: The neurotransmitters are separated on the reverse-phase column based on their physicochemical properties.
-
Detection: The eluting neurotransmitters are detected by the electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: The concentration of each neurotransmitter in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of the neurotransmitter standards.
-
Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by Rilmenidine and the general workflow of an in vivo microdialysis experiment.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Rilmenidine sympatholytic activity preserves mental stress, orthostatic sympathetic responses and adrenaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Rilmenidine Hemifumarate Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine hemifumarate is a second-generation centrally acting antihypertensive agent that primarily targets I1-imidazoline receptors, with a lower affinity for α2-adrenergic receptors.[1][2] This selectivity profile is thought to contribute to its favorable side-effect profile compared to older antihypertensive drugs like clonidine.[3] Rilmenidine's mechanism of action involves the modulation of sympathetic nervous system outflow from the brainstem, leading to a reduction in blood pressure.[4][5] Understanding the electrophysiological effects of Rilmenidine on neuronal activity is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics targeting imidazoline receptors for a range of neurological and cardiovascular disorders.
These application notes provide a comprehensive overview of the electrophysiological effects of Rilmenidine, detailed protocols for neuronal recording experiments, and a summary of the available quantitative data.
Data Presentation: Quantitative Effects of Rilmenidine
While extensive research has been conducted on the systemic effects of Rilmenidine, specific quantitative data on its direct impact on single-neuron electrophysiological parameters such as firing rate (in Hz) and membrane potential (in mV) is not extensively tabulated in the current literature. The available data primarily focuses on more integrated physiological outcomes.
Compound Muscle Action Potential (CMAP) in a Rat Model of Diabetic Neuropathy
In a study investigating the neuroprotective effects of Rilmenidine in a rat model of diabetic peripheral neuropathy, the following electrophysiological parameters were measured:
| Parameter | Control Group | Diabetes + Saline | Diabetes + 0.1 mg/kg Rilmenidine | Diabetes + 0.2 mg/kg Rilmenidine |
| CMAP Amplitude (mV) | 13.3 ± 0.5 | 8.1 ± 0.2 | 12.2 ± 0.5 | 12.9 ± 0.3 |
| Distal Latency (ms) | 1.28 ± 0.08 | 2.05 ± 0.1 | 1.48 ± 0.2 | 1.35 ± 0.1 |
Data are expressed as mean ± standard error of the mean.
This study suggests that Rilmenidine treatment can ameliorate the electrophysiological alterations associated with diabetic neuropathy, as evidenced by the restoration of CMAP amplitude and distal latency.
Effects on Neuronal Firing Rate (Qualitative)
Studies have shown that Rilmenidine reduces the firing rate of sympathetic neurons, with its primary action in the brainstem.[4][6] This sympathoinhibitory action is a key contributor to its antihypertensive effect. However, specific quantitative data detailing the percentage decrease or changes in firing frequency in Hertz (Hz) from single-neuron recordings are not consistently reported in the literature. Further research employing single-unit extracellular or patch-clamp recordings is warranted to quantify these effects precisely.
Signaling Pathways
Rilmenidine exerts its effects on neuronal activity through two primary signaling pathways: the I1-imidazoline receptor pathway and the α2-adrenergic receptor pathway.
I1-Imidazoline Receptor Signaling Pathway
Activation of I1-imidazoline receptors by Rilmenidine is considered its primary mechanism of action. This pathway is distinct from the classical α2-adrenergic signaling.
Caption: I1-Imidazoline Receptor Signaling Cascade.
α2-Adrenergic Receptor Signaling Pathway
Rilmenidine also has a lower affinity for α2-adrenergic receptors, which are primarily located on presynaptic terminals and in the locus coeruleus. Activation of these receptors generally leads to an inhibition of neuronal activity.
Caption: α2-Adrenergic Receptor Signaling Cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the electrophysiological effects of this compound on neuronal activity.
In Vivo Extracellular Single-Unit Recording
This protocol is designed to record the firing activity of individual neurons in the brain of an anesthetized animal following the administration of Rilmenidine.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., urethane, isoflurane)
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Micromanipulator
-
Extracellular amplifier and data acquisition system
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringe pump for drug delivery
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., rostral ventrolateral medulla - RVLM, locus coeruleus).
-
Electrode Placement: Slowly lower a high-impedance microelectrode into the target brain region using a micromanipulator.
-
Neuronal Signal Identification: Identify single-unit neuronal activity based on spike amplitude, duration, and waveform. The signal should have a signal-to-noise ratio of at least 3:1.
-
Baseline Recording: Record the spontaneous firing rate of the neuron for a stable period (e.g., 10-15 minutes) to establish a baseline.
-
Rilmenidine Administration: Administer this compound systemically (e.g., intravenously) or locally (e.g., via microinjection) at the desired concentration. A vehicle control should be performed in a separate group of animals.
-
Post-Administration Recording: Continue recording the neuronal firing rate for a sufficient period (e.g., 30-60 minutes) to observe the full effect of the drug.
-
Data Analysis: Analyze the recorded spike trains to determine the change in firing rate (in Hz) before and after Rilmenidine application. Statistical analysis (e.g., t-test, ANOVA) should be used to compare the effects of Rilmenidine to baseline and vehicle controls.
In Vitro Whole-Cell Patch-Clamp Recording
This protocol allows for the detailed study of Rilmenidine's effects on the membrane potential and ion currents of individual neurons in brain slices.
Materials:
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch electrodes
-
Intracellular solution
-
This compound
-
Perfusion system
Procedure:
-
Brain Slice Preparation: Rapidly dissect the brain of the animal and prepare acute brain slices (250-350 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Neuron Identification: Identify a healthy neuron for recording using the microscope.
-
Whole-Cell Configuration: Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity. In voltage-clamp mode, record relevant ion currents.
-
Rilmenidine Application: Apply Rilmenidine to the slice via the perfusion system at the desired concentration.
-
Post-Application Recording: Record the changes in membrane potential, firing rate, and/or specific ion currents in response to Rilmenidine.
-
Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential (in mV), action potential frequency (in Hz), and the amplitude and kinetics of ion currents.
Experimental Workflow Diagram
Caption: Workflow for Electrophysiological Experiments.
Conclusion
This compound modulates neuronal activity primarily through its action on I1-imidazoline and, to a lesser extent, α2-adrenergic receptors. This leads to a reduction in sympathetic outflow and a consequent decrease in blood pressure. The provided protocols offer a framework for researchers to investigate the detailed electrophysiological effects of Rilmenidine on neuronal function. While systemic effects are well-documented, further research focusing on single-neuron recordings is necessary to provide more precise quantitative data on changes in neuronal firing rates and membrane potential. Such studies will contribute to a more comprehensive understanding of Rilmenidine's mechanism of action and may facilitate the development of novel therapeutics targeting the imidazoline receptor system.
References
- 1. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular and central nervous system effects of rilmenidine (S 3341) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Relative importance of medullary brain nuclei for the sympatho-inhibitory actions of rilmenidine in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Rilmenidine hemifumarate solubility issues and best practices for dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and dissolution challenges associated with Rilmenidine Hemifumarate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in aqueous buffers. What could be the reason?
A1: While this compound is known to have good aqueous solubility (approximately 30-50 mg/mL in water), several factors could contribute to incomplete dissolution.[1] First, verify the pH of your buffer. Rilmenidine is a weakly basic compound, and its solubility is pH-dependent. At a pH well below its pKa, it will be more soluble. Also, ensure the buffer capacity is sufficient to maintain the pH upon addition of the drug substance. Finally, consider the possibility of common ion effects if your buffer contains ions that might form a less soluble salt with rilmenidine.
Q2: I am observing high variability in my dissolution results between different vessels. What are the common causes for this?
A2: High variability in dissolution testing can stem from several sources. Ensure that your dissolution apparatus is properly calibrated and leveled. Check for consistent vessel and paddle/basket heights. Inconsistent agitation due to worn paddles or baskets can also lead to variable results. Another common issue is "coning," where a mound of undissolved powder forms at the bottom of the vessel directly below the paddle. This can be mitigated by using a different apparatus (e.g., USP Apparatus 1 - basket) or by adjusting the agitation speed.
Q3: Can I use surfactants in my dissolution medium for this compound?
A3: Given the relatively high aqueous solubility of this compound, the use of surfactants is generally not necessary to achieve sink conditions (a state where the concentration of the dissolved drug is no more than one-third of its saturation solubility). However, if you are working with a particularly high dose formulation or encounter issues with wetting, a low concentration of a non-ionic surfactant like Polysorbate 80 (e.g., 0.1%) could be considered. It is crucial to first evaluate the drug's solubility in the proposed surfactant-containing medium to ensure compatibility and avoid potential precipitation.
Q4: What is the recommended analytical method for quantifying rilmenidine in dissolution samples?
A4: A common and reliable method for the quantification of rilmenidine in dissolution samples is High-Performance Liquid Chromatography (HPLC) with UV detection. A spectrophotometric method has also been described where rilmenidine forms a colored ion-pair complex with bromothymol blue in an acidic medium, which is then extracted and measured.[2] The optimal wavelength for UV detection of rilmenidine is around 224 nm.[3] When developing your analytical method, ensure it is validated for linearity, accuracy, precision, and specificity in the presence of formulation excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Incorrect pH of the dissolution medium. | Verify the pH of the medium before and after the addition of the drug. Rilmenidine, as a weak base, will be more soluble in acidic conditions. |
| Insufficient buffer capacity. | Ensure the buffer has adequate capacity to maintain the desired pH throughout the experiment. | |
| Common ion effect. | If possible, use a buffer system that does not share common ions with the drug substance that could lead to precipitation. | |
| High Variability in Results | Improperly calibrated or leveled dissolution apparatus. | Perform regular calibration and ensure the apparatus is level. |
| "Coning" of the drug powder at the bottom of the vessel. | Consider using USP Apparatus 1 (basket) or gently increasing the agitation speed. | |
| Inconsistent sample filtration. | Use a consistent filter type and ensure that the filter does not adsorb the drug. A filter validation study is recommended. | |
| Precipitation in the Dissolution Medium | Supersaturation of the medium. | Ensure sink conditions are maintained throughout the test. This can be achieved by using a larger volume of dissolution medium or by selecting a medium in which the drug is more soluble. |
| Interaction with components of the dissolution medium. | Evaluate the compatibility of the drug with all components of the medium, including buffers and any surfactants. |
Physicochemical and Solubility Data
The following tables summarize key physicochemical and solubility data for rilmenidine and its hemifumarate salt.
Table 1: Physicochemical Properties of Rilmenidine
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O | [4] |
| Molecular Weight | 180.25 g/mol | [4] |
| pKa (phosphate salt) | 9.3 | [5] |
| Calculated XLogP3-AA | 1.2 | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 50 mg/mL | [6] |
| Water | 30 mg/mL (Sonication recommended) | [1] |
| DMSO | 5 mg/mL (Sonication recommended) | [1] |
| DMSO | 5.96 mg/mL | |
| Ethanol | Insoluble | [7] |
Experimental Protocols
Recommended Dissolution Method for Immediate-Release this compound Tablets
This method is a recommended starting point based on the known physicochemical properties of this compound. Method development and validation are required for specific formulations.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2)
-
Agitation Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 10, 15, 20, 30, and 45 minutes
-
Sample Volume: 5 mL, filtered through a 0.45 µm PVDF syringe filter. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analytical Method: HPLC-UV at 224 nm.
Justification for Method Selection:
-
Apparatus 2 (Paddle): This is a widely used and robust apparatus suitable for most immediate-release tablets.
-
0.1 N HCl (pH 1.2): This medium simulates gastric fluid and, given that rilmenidine is a weak base, will ensure high solubility and promote rapid dissolution.
-
50 RPM: This is a standard agitation speed that provides gentle mixing without being overly aggressive, which helps in differentiating between formulations.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways of rilmenidine and a typical experimental workflow for dissolution testing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method validation for rilmenidine in bulk and formulations by spectrophotometry. [wisdomlib.org]
- 3. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 4. Rilmenidine | C10H16N2O | CID 68712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
Identifying and minimizing off-target effects of Rilmenidine hemifumarate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Rilmenidine hemifumarate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for the I1-imidazoline receptor.[1][2][3] Its therapeutic antihypertensive effects are primarily mediated through this interaction, which leads to a reduction in sympathetic tone.[4]
Q2: What are the main off-target effects of Rilmenidine to be aware of in my experiments?
The principal off-target effects of Rilmenidine arise from its interaction with α2-adrenergic receptors.[2][5] While Rilmenidine shows greater selectivity for I1-imidazoline receptors, binding to α2-adrenergic receptors can lead to confounding experimental results.[1]
Q3: How can I differentiate between on-target (I1-imidazoline) and off-target (α2-adrenergic) effects in my cell-based assays?
To distinguish between the two, you can employ specific antagonists. For instance, idazoxan can antagonize both I1-imidazoline and α2-adrenergic receptors, while yohimbine is a selective α2-adrenergic antagonist.[2] Comparing the effects of Rilmenidine in the presence of these different antagonists can help dissect the contribution of each receptor.
Q4: At what concentrations are off-target effects more likely to be observed?
As with most drugs, off-target effects are more pronounced at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration of Rilmenidine that elicits the desired on-target effect with minimal off-target engagement.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent cell culture conditions or passage number. | Ensure consistent cell density, passage number, and growth conditions across experiments. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize variability.[8] | |
| Unexpected or contradictory results | Off-target effects at the concentration used. | Perform a dose-response curve to identify the optimal concentration. Use receptor-specific antagonists to confirm the involvement of the I1-imidazoline receptor. |
| Cellular context-dependent effects. | Consider the expression levels of I1-imidazoline and α2-adrenergic receptors in your specific cell model. | |
| Difficulty reproducing published findings | Differences in experimental protocols. | Carefully review and replicate the exact conditions reported in the literature, including cell line, reagent sources, and incubation times. |
| Purity of the this compound compound. | Verify the purity and integrity of your drug stock. |
Quantitative Data Summary
The selectivity of Rilmenidine for the I1-imidazoline receptor over the α2-adrenergic receptor is a key parameter. While specific Ki values can vary between studies and experimental conditions, the following table summarizes the relative binding affinities.
| Compound | Receptor Target | Relative Affinity (Selectivity) | Reference |
| Rilmenidine | I1-imidazoline vs. α2-adrenergic | ~30-fold higher for I1-imidazoline | [1] |
| Clonidine | I1-imidazoline vs. α2-adrenergic | ~4-fold higher for I1-imidazoline | [1] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Rilmenidine for I1-imidazoline and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (I1-imidazoline or α2-adrenergic)
-
Radioligand (e.g., [³H]-Clonidine for I1-imidazoline, [³H]-Rauwolscine for α2-adrenergic)
-
This compound
-
Non-specific binding control (e.g., high concentration of a non-labeled ligand)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Rilmenidine.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Rilmenidine and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Assay to Measure Functional Activity
This protocol measures the functional consequence of α2-adrenergic receptor activation (an off-target effect of Rilmenidine) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the α2-adrenergic receptor
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Rilmenidine.
-
Forskolin Stimulation: Add forskolin to all wells (except the negative control) to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the instructions of your chosen cAMP assay kit to measure the cAMP concentration in each well.
-
Data Analysis: Plot the cAMP concentration against the Rilmenidine concentration to determine the EC50 value for the inhibition of cAMP production.
Visualizing Pathways and Workflows
Signaling Pathways
.
Caption: On- and off-target signaling pathways of Rilmenidine.
Experimental Workflow
Caption: Workflow for characterizing Rilmenidine's effects.
Logical Relationship for Minimizing Off-Target Effects
Caption: Strategy for minimizing Rilmenidine's off-target effects.
References
- 1. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 4. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose and concentration-effect relations for rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-effect relationship of rilmenidine after chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Troubleshooting Rilmenidine hemifumarate variability in experimental results
Welcome to the Technical Support Center for Rilmenidine Hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation centrally acting antihypertensive agent.[1] Its primary mechanism of action is as a selective agonist for I1-imidazoline receptors, which distinguishes it from older antihypertensives that primarily target α2-adrenergic receptors.[] This selectivity is thought to contribute to its favorable side-effect profile.[] Rilmenidine also exhibits some activity at α2-adrenoceptors.[3] Its antihypertensive effect is mediated by reducing sympathetic tone from the central nervous system.[4][5]
Q2: What are the common experimental applications of this compound?
Beyond its primary use in hypertension research, Rilmenidine has been investigated for its role in:
-
Autophagy induction: It has been shown to induce mTOR-independent autophagy.[6][7]
-
Apoptosis: Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines.[8][9]
-
Neuroprotection: There is research into its potential neuroprotective effects.[10]
-
Longevity studies: Rilmenidine has been explored for its potential to extend lifespan in model organisms like C. elegans.[11]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for consistent experimental results. Refer to the table below for solubility and storage recommendations. It is sparingly soluble in aqueous buffers, and for in vitro experiments, it is common to first dissolve it in an organic solvent like DMSO or ethanol before further dilution in culture media.[12] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.
Troubleshooting Guides
In Vivo Experiments: Inconsistent Blood Pressure Readings in Rodent Models
Q: My blood pressure measurements in spontaneously hypertensive rats (SHR) treated with Rilmenidine are highly variable. What could be the cause?
A: One of the most significant factors influencing the cardiovascular effects of Rilmenidine in animal models is the use of anesthesia.
-
Anesthesia Effects: Pentobarbitone anesthesia, for example, has been shown to potentiate the antihypertensive effects of Rilmenidine in SHRs.[1][13] In conscious SHRs, intravenously administered Rilmenidine may initially cause a brief increase in blood pressure, followed by a moderate decrease. In contrast, in anesthetized SHRs, the same doses can lead to a profound and long-lasting decrease in both blood pressure and heart rate.[13]
-
Route of Administration: The route of administration (e.g., intravenous vs. intracerebroventricular) can also yield different results depending on the conscious or anesthetized state of the animal.[13]
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Administration Schedule: Continuous infusion versus discontinuous administration (e.g., twice daily injections) can lead to different plasma concentrations and, consequently, different effects on blood pressure and receptor density.[1] Discontinuous administration has been reported to be more effective in reducing mean blood pressure in SHRs.[1]
Recommendation: Carefully consider the anesthetic protocol and its potential interaction with Rilmenidine. Whenever possible, conduct studies in conscious animals to avoid the confounding effects of anesthesia. If anesthesia is necessary, use a consistent protocol across all experimental groups and acknowledge its potential impact on the results.
In Vitro Cell-Based Assays: Variability in Cell Viability, Proliferation, or Apoptosis Results
Q: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with Rilmenidine treatment. Why might this be happening?
A: Variability in cell-based assays can stem from issues with the compound's solubility and stability in culture media, as well as the inherent limitations of the assays themselves.
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Precipitation in Media: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media, the compound can precipitate, leading to an inaccurate final concentration and inconsistent cellular effects.
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Assay-Specific Artifacts: Tetrazolium-based assays like MTT measure metabolic activity, which may not always directly correlate with cell viability. Rilmenidine's effects on cellular metabolism or mitochondrial function could potentially lead to an over- or underestimation of cell viability.[10] For instance, if Rilmenidine affects mitochondrial reductase enzymes, it could alter the conversion of MTT to formazan, independent of changes in cell number.
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Inconsistent Autophagy Induction: Rilmenidine is a known inducer of autophagy.[7][14] Depending on the cell type and experimental conditions, the level of autophagy induction can vary, which can impact cell fate and the readout of viability or apoptosis assays.
Recommendation: Visually inspect your culture plates for any signs of drug precipitation after adding the Rilmenidine working solution. If precipitation is observed, consider optimizing the final DMSO concentration or using a different solubilizing agent. It is also highly recommended to use multiple, mechanistically different assays to confirm cell viability or apoptosis. For example, complement an MTT assay with a trypan blue exclusion assay or a method that directly measures cell death, such as Annexin V staining.[15]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~3 mg/mL | [12] |
| Ethanol | ~10 mg/mL | [12] |
| Dimethyl Formamide (DMF) | ~3 mg/mL | [12] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Insoluble | [16] |
Table 2: Effective Concentrations and Doses of Rilmenidine in Preclinical Models
| Experimental Model | Application | Concentration/Dose | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) - Anesthetized | Blood Pressure Reduction | 0.1 - 1 mg/kg (i.v.) | Dose-dependent reduction in blood pressure and heart rate. | [4] |
| Spontaneously Hypertensive Rats (SHR) - Conscious | Blood Pressure Reduction | 3 and 10 mg/kg (oral gavage) | Significant lowering of arterial pressure 4-12 hours post-administration. | [17] |
| Spontaneously Hypertensive Rats (SHR) - Conscious | Blood Pressure Reduction | 250 µg/kg (i.p., b.i.d.) | ~15% reduction in mean blood pressure. | [1] |
| Human Leukemic K562 Cells | Apoptosis Induction | 150 µM and 300 µM | Time and concentration-dependent induction of apoptosis. | [18] |
| SOD1 G93A Mouse Model of ALS | Autophagy Induction | Not specified | Increased LC3-II levels in the spinal cord. | [6] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol provides a general framework. Specifics should be optimized for your experimental setup.
-
Animal Model: Use male spontaneously hypertensive rats (SHR) of a specific age (e.g., 15-weeks old) for consistency.
-
Surgical Preparation (for anesthetized studies):
-
Anesthetize the rat with an appropriate agent (e.g., pentobarbitone). Be aware of the potential for anesthesia to influence cardiovascular responses.[13]
-
Implant catheters for drug administration (e.g., intravenous) and direct blood pressure measurement (e.g., in the carotid artery).
-
-
Acclimatization (for conscious studies):
-
If using conscious animals, ensure they are properly acclimatized to the experimental setup to minimize stress-induced blood pressure fluctuations.
-
-
Drug Preparation:
-
Prepare this compound solution fresh on the day of the experiment. For intravenous administration, dissolve in a suitable vehicle (e.g., saline).
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a sufficient period to establish a stable reading.
-
Administer this compound at the desired dose(s) (e.g., 30, 100, 300 µg/kg, i.v.).[13]
-
Continuously record blood pressure and heart rate for the duration of the experiment.
-
-
Data Analysis:
-
Analyze changes in mean arterial pressure and heart rate from baseline.
-
Protocol 2: Assessment of Rilmenidine-Induced Apoptosis in K562 Cells
-
Cell Culture:
-
Culture human leukemic K562 cells in appropriate media and conditions.
-
-
Drug Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations (e.g., 150 µM and 300 µM).[18]
-
-
Treatment:
-
Seed K562 cells at a suitable density in culture plates.
-
Treat cells with the Rilmenidine working solutions for various time points (e.g., 24, 48, 72 hours).[18]
-
Include a vehicle control (media with the same final concentration of DMSO).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Data Analysis:
-
Quantify the percentage of early and late apoptotic cells in the treated versus control groups.
-
Visualizations
Caption: Simplified signaling pathway of Rilmenidine via the I1-Imidazoline receptor.
Caption: General experimental workflow for in vivo blood pressure studies.
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental data.
References
- 1. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | I1 Receptors | Tocris Bioscience [tocris.com]
- 4. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and central nervous system effects of rilmenidine (S 3341) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rilmenidine suppresses proliferation and promotes apoptosis via the mitochondrial pathway in human leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effects of rilmenidine and AGN 192403 on oxidative cytotoxicity and mitochondrial inhibitor-induced cytotoxicity in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. apexbt.com [apexbt.com]
- 13. Influence of anaesthesia on the cardiovascular effects of rilmenidine and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rilmenidine solid 207572-68-7 [sigmaaldrich.com]
- 17. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rilmenidine Hemifumarate for Autophagy Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Rilmenidine hemifumarate to induce autophagy. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experiments for maximal autophagy induction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range of this compound to start with for inducing autophagy in cell culture?
A1: Based on published studies, a good starting range for this compound in most cell lines is between 1 µM and 100 µM. However, the optimal concentration for maximal autophagy induction is highly cell-type dependent. We recommend performing a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. A significant induction of autophagy, as measured by an increase in LC3-II levels, has been observed at concentrations as low as 1 µM in PC12 cells.[1]
Q2: How does this compound induce autophagy?
A2: Rilmenidine induces autophagy through an mTOR-independent signaling pathway.[2][3][4][5] It primarily acts as an agonist for I1-imidazoline receptors, which leads to the induction of macroautophagy via a cAMP and inositol trisphosphate (IP3)-dependent signaling pathway.[3]
Q3: How long should I treat my cells with this compound to observe autophagy induction?
A3: The incubation time can vary depending on the cell type and the autophagy marker being assessed. A common treatment duration is 18-24 hours. However, it is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time for your specific experimental setup.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] For cell culture, it is recommended to prepare a concentrated stock solution in DMSO or ethanol. For example, a 10 mM stock can be prepared and stored at -20°C. When preparing your working solution, dilute the stock in your cell culture medium. To ensure solubility in aqueous buffers, it is best to first dissolve the compound in ethanol and then dilute it with the buffer.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can I use this compound for in vivo studies?
A5: Yes, Rilmenidine has been used in several in vivo studies to induce autophagy. For instance, in mouse models, doses around 10 mg/kg administered via intraperitoneal injection have been shown to stimulate autophagy.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in LC3-II levels after Rilmenidine treatment. | 1. Suboptimal Rilmenidine concentration. 2. Insufficient treatment time. 3. Poor antibody quality for Western blot. 4. Issues with cell health. | 1. Perform a dose-response experiment (e.g., 1, 10, 25, 50, 100 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Validate your LC3 antibody with a known autophagy inducer (e.g., rapamycin or starvation). 4. Ensure cells are healthy and not overly confluent before treatment. |
| p62 levels do not decrease, or even increase, with Rilmenidine treatment. | 1. Blockage of autophagic flux. 2. Transcriptional upregulation of p62.[6] | 1. An increase in both LC3-II and p62 can indicate that autophagosome formation is induced, but their degradation is blocked.[7] Perform an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine to clarify this.[8][9][10] 2. If autophagic flux is confirmed to be active, consider that Rilmenidine might be influencing p62 expression at the transcriptional level in your specific cell type. |
| High background or non-specific bands in LC3 Western blot. | 1. Antibody is not specific. 2. Incorrect gel percentage for resolving LC3-I and LC3-II. | 1. Use a well-validated LC3 antibody. 2. Use a higher percentage polyacrylamide gel (e.g., 12-15%) to ensure proper separation of the LC3-I and LC3-II bands. |
| Difficulty in visualizing distinct LC3 puncta with fluorescence microscopy. | 1. Low level of autophagy induction. 2. Transient expression of GFP-LC3 leading to aggregates. 3. Photobleaching. | 1. Increase the concentration of Rilmenidine or the treatment time. 2. Use a stable cell line expressing GFP-LC3 or mCherry-GFP-LC3 to avoid artifacts from overexpression.[11] 3. Use an anti-fade mounting medium and minimize exposure to the excitation light. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent Rilmenidine stock solution activity. 3. Differences in cell density at the time of treatment. | 1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh stock solutions of Rilmenidine periodically. 3. Seed cells at a consistent density for all experiments. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used to induce autophagy in various studies. Note that the optimal concentration can vary significantly between cell types and experimental conditions.
| Cell Line/Model | Concentration | Observed Effect | Reference |
| PC12 Cells | 1 µM | Increased levels of LC3-II | [1] |
| NSC-34 Cells | 10 µM | Reduced accumulation of mutant SOD1 | [3] |
| Sciatic Nerve (in vivo, rat) | 0.1 mg/kg & 0.2 mg/kg | Increased LC3 levels | [12] |
| SOD1 G93A Mice (in vivo) | 10 mg/kg (i.p.) | Increased LC3-II levels in the spinal cord | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol is for assessing autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
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Cultured cells
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This compound
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels (12-15% recommended for LC3)
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-LC3 and anti-p62
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control. For autophagic flux analysis, treat a parallel set of cells with Rilmenidine in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the treatment period.[9]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (anti-LC3, anti-p62, and loading control) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta).
Materials:
-
Cells stably expressing GFP-LC3 or mCherry-GFP-LC3
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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DAPI for nuclear staining
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Antifade mounting medium
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Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells stably expressing a fluorescently-tagged LC3 on coverslips. Treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Staining:
-
Wash with PBS and stain the nuclei with DAPI for 5 minutes.[13]
-
Wash with PBS.
-
-
Mounting and Imaging: Mount the coverslips on glass slides using an antifade mounting medium.[13]
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Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell. An increase in the number of puncta per cell indicates an increase in autophagosome formation.
Signaling Pathways and Experimental Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Autophagy and anti-inflammation ameliorate diabetic neuropathy with Rilmenidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preventing Rilmenidine hemifumarate degradation in long-term in vitro experiments
Welcome to the technical support center for Rilmenidine Hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during long-term in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my in vitro experiment?
A1: The stability of this compound in an in vitro setting can be influenced by several factors, including:
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pH: Rilmenidine is susceptible to degradation in both acidic and basic conditions. Maintaining a physiological pH (typically 7.2-7.4) is crucial.
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Temperature: Elevated temperatures can accelerate the degradation process. Long-term experiments should be conducted at a consistent and appropriate temperature, typically 37°C for cell-based assays.
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Oxidation: The presence of oxidizing agents can lead to the degradation of rilmenidine.
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Light: Exposure to light, particularly UV light, can potentially cause degradation. It is advisable to protect stock solutions and experimental setups from direct light.
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Cell Culture Media Components: While specific interactions are not extensively documented, components in complex media, such as certain amino acids or trace metals, could potentially contribute to degradation over extended periods.
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: Proper preparation and storage of stock solutions are critical for reliable experimental outcomes.
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Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of rilmenidine.
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Storage Conditions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
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Inert Atmosphere: For maximum stability, storing the solid compound and solutions under an inert gas like nitrogen or argon can prevent oxidation.[1]
Q3: I am observing a decrease in the expected biological effect of rilmenidine over the course of my multi-day experiment. Could this be due to degradation?
A3: Yes, a diminished biological effect over time is a strong indicator of compound degradation. If this compound degrades in the cell culture medium, its effective concentration will decrease, leading to a reduced cellular response. It is recommended to perform a stability assessment under your specific experimental conditions to confirm this.
Q4: What are the known degradation products of rilmenidine?
A4: Forced degradation studies have shown that rilmenidine can degrade under stress conditions. While the specific structures of all degradation products are not fully detailed in all public literature, known impurities from synthesis that could also potentially be degradation products include Rilmenidine Impurity A, B, and C. It is important to develop analytical methods that can separate the parent rilmenidine from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in long-term experiments. | Rilmenidine degradation in the cell culture medium. | 1. Assess Stability: Perform a stability study of rilmenidine in your specific cell-free culture medium under the same incubation conditions (temperature, CO2) and for the same duration as your experiment. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the remaining rilmenidine. 2. Replenish Rilmenidine: If significant degradation is observed, consider partially or fully replacing the medium containing freshly prepared rilmenidine at regular intervals during the experiment. 3. Optimize Storage: Ensure your stock solutions are stored correctly (see FAQ Q2). |
| Precipitation observed after adding rilmenidine to the cell culture medium. | Poor solubility or interaction with media components. | 1. Check Final Concentration: Ensure the final concentration of rilmenidine does not exceed its solubility limit in the aqueous medium. 2. Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.1%) to avoid precipitation and cellular toxicity. 3. Pre-warm Media: Always add the rilmenidine stock solution to pre-warmed (37°C) cell culture medium to improve solubility. 4. Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. |
| High variability between experimental replicates. | Inconsistent degradation rates or pipetting errors. | 1. Standardize Procedures: Ensure all experimental steps, including media preparation, compound addition, and incubation times, are highly standardized. 2. pH Control: Verify and maintain a consistent pH of the cell culture medium across all replicates. 3. Temperature Control: Use a calibrated incubator to ensure a stable and uniform temperature. |
Quantitative Data Summary
The following table summarizes the degradation of rilmenidine under forced stress conditions. Note that these conditions are harsh and intended to accelerate degradation to identify potential pathways; they may not directly reflect the degradation rate in a typical long-term in vitro experiment.
| Stress Condition | Duration (hours) | Degradation (%) |
| Acidic (0.1 M HCl) | 8 | ~29% |
| Basic (0.1 M NaOH) | < 1 | 100% |
| Oxidative (3% H₂O₂) | < 1 | 100% |
Data adapted from a forced degradation study using spectrophotometric methods.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under experimental conditions.
Materials:
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This compound
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Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640, with or without serum)
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Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
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Calibrated incubator (37°C, 5% CO₂)
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the medium with the rilmenidine stock solution to achieve the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a sufficient volume for all time points.
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Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the rilmenidine-containing medium. This will serve as your T=0 sample.
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Incubation: Dispense equal volumes of the remaining medium into sterile, low-protein-binding tubes or wells for each subsequent time point (e.g., 2, 4, 8, 24, 48, 72 hours). Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one sample from the incubator.
-
Sample Processing:
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If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
If the medium is serum-free, this step may not be necessary, but it is good practice to centrifuge to remove any potential debris.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
Analysis: Analyze the concentration of rilmenidine in each sample using a validated HPLC or LC-MS/MS method. A reverse-phase C18 column is typically suitable.
-
Data Calculation: Calculate the percentage of rilmenidine remaining at each time point relative to the T=0 concentration.
% Remaining = (Concentration at Time X / Concentration at Time 0) * 100
Visualizations
Signaling Pathways
Rilmenidine primarily exerts its effects through two main signaling pathways: the I1-imidazoline receptor pathway and the α2-adrenergic receptor pathway.
Caption: Rilmenidine's primary signaling pathways.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture medium.
Caption: Workflow for in vitro stability assessment.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting unexpected experimental results that may be related to rilmenidine instability.
Caption: Troubleshooting decision tree.
References
Addressing confounding sedative effects of Rilmenidine hemifumarate in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rilmenidine Hemifumarate in behavioral studies. The following information is intended to help address potential confounding sedative effects and ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause sedation in my behavioral studies?
A1: Rilmenidine is known to have a lower incidence of sedation compared to other alpha-2 adrenergic agonists like clonidine.[1][2] This is attributed to its higher selectivity for imidazoline I1 receptors over α2-adrenoceptors.[1] However, sedative effects can still occur, particularly at higher doses.[3][4] Studies in rats have shown that rilmenidine did not decrease motor activity at doses up to 50 times higher than the antihypertensive dose, suggesting a dissociation between its sedative and antihypertensive effects.[2] Conversely, another study observed a non-significant 20.2% decrease in spontaneous movements in mice at a 2 mg/kg dose.[5] Therefore, it is crucial to perform dose-response studies to determine the optimal non-sedative dose for your specific behavioral paradigm.
Q2: What is the mechanism of action behind rilmenidine's potential sedative effects?
A2: Rilmenidine's primary mechanism of action for its antihypertensive effects is through the activation of imidazoline I1 receptors in the brainstem, which leads to a reduction in sympathetic tone.[6] However, it also has an affinity for α2-adrenergic receptors, which are known to mediate sedation.[7] The sedative effects of α2-adrenoceptor agonists are primarily due to the inhibition of noradrenergic neurons in the locus coeruleus. While rilmenidine has a lower affinity for these receptors compared to clonidine, at higher doses, its action on α2-adrenoceptors can become more pronounced, leading to sedation.[4]
Q3: How can I differentiate between sedative effects and genuine changes in the behavior I am measuring (e.g., anxiety, learning, and memory)?
A3: Distinguishing between sedation and the specific behavioral outcome is a critical challenge. A key strategy is to include control tests that specifically measure motor activity and coordination. For example, if you are using the elevated plus maze to assess anxiety, a concomitant decrease in the number of closed arm entries could indicate general motor suppression rather than a specific anxiolytic effect.[8] Running a separate open field test or rotarod test can help quantify any sedative or motor-impairing effects of the drug at the doses used in your primary behavioral experiment.
Q4: Are there alternative compounds to rilmenidine that have a similar mechanism of action but with a lower risk of sedation?
A4: Moxonidine is another second-generation centrally acting antihypertensive agent that, like rilmenidine, shows greater selectivity for imidazoline I1 receptors compared to α2-adrenoceptors, which is associated with a lower incidence of sedation than older drugs like clonidine.[9] However, as with rilmenidine, dose-response studies are essential to identify a therapeutic window that minimizes sedative effects.
Troubleshooting Guides
Issue: My animals are showing signs of sedation (e.g., reduced locomotor activity) after rilmenidine administration, which is confounding my behavioral results.
Troubleshooting Steps:
-
Dose-Response Analysis: The most critical first step is to perform a thorough dose-response study. Test a range of rilmenidine doses to identify the lowest effective dose for your desired therapeutic effect that does not produce significant sedation.
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Control Experiments: Always include control groups that are treated with vehicle only. Additionally, run specific motor function tests, such as the open field test and the rotarod test, at the same doses and time points as your primary behavioral experiment. This will allow you to quantify the extent of any sedative effects.
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Timing of Administration: The timing of drug administration relative to behavioral testing is crucial. Sedative effects may be more pronounced at the peak plasma concentration of the drug. Consider adjusting the time between injection and testing to a point where sedative effects have subsided, but the desired pharmacological effect is still present.
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Use of a Reversal Agent: In some experimental designs, it may be possible to administer an α2-adrenergic antagonist, such as atipamezole or yohimbine, to reverse sedative effects after the primary behavioral task is completed but before a secondary measure that could be confounded by sedation. This approach should be used with caution as the reversal agents themselves can have behavioral effects.
Issue: I am unsure if the observed effects in the elevated plus-maze are due to anxiolysis or sedation.
Troubleshooting Steps:
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Analyze Multiple Parameters: In the elevated plus-maze, an anxiolytic effect is typically characterized by an increase in the percentage of time spent and entries into the open arms. If rilmenidine is causing sedation, you would likely see a decrease in the total number of arm entries (both open and closed). A true anxiolytic effect should ideally not be accompanied by a significant reduction in overall activity.
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Run a Locomotor Activity Test: Conduct an open field test with the same dose and pre-treatment time as your elevated plus-maze experiment. A significant decrease in distance traveled, rearing frequency, or velocity in the open field would suggest a sedative effect that could confound your elevated plus-maze results.
Issue: My fear conditioning paradigm is showing deficits in the rilmenidine-treated group, but I suspect it might be due to sedation during the testing phase rather than a memory impairment.
Troubleshooting Steps:
-
Separate Training and Testing Effects: Administer rilmenidine either before the training phase or before the testing phase only. If the deficit is only present when the drug is given before testing, it is more likely a performance deficit due to sedation. If the deficit is present when the drug is given before training but not testing, it is more likely a memory consolidation impairment.[10][11]
-
Assess Freezing Behavior in a Neutral Context: Place the animal in a novel, neutral context after rilmenidine administration and measure baseline freezing behavior. If the animal shows increased freezing or immobility in a non-threatening environment, it is likely due to sedation.
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Control for Shock Sensitivity: Ensure that rilmenidine is not altering the animal's sensitivity to the unconditioned stimulus (e.g., footshock). This can be tested by measuring the animal's reactivity to the shock at different intensities.
Data Presentation
Table 1: Dose-Dependent Effects of Rilmenidine on Locomotor Activity and Motor Coordination in Mice.
| Dose (mg/kg, i.p.) | Spontaneous Movements (counts) | % Change from Control | Latency to Fall on Rotarod (s) | % Change from Control | Reference |
| 0.5 | No significant change | - | No significant change | - | [5] |
| 1 | No significant change | - | No significant change | - | [5] |
| 2 | Decreased by 20.2% (not significant) | -20.2% | No significant change | - | [5] |
| 10 | Significant decrease in performance | - | Significant decrease in performance | - | [3] |
Table 2: Comparative Sedative Effects of Rilmenidine and Clonidine.
| Compound | Typical Dose Range (rodents) | Sedative Effect | Receptor Selectivity | Reference |
| Rilmenidine | 0.2-3 mg/kg | Less pronounced | Higher for I1 vs. α2 | [1][12] |
| Clonidine | 3-30 µg/kg | More pronounced | Lower for I1 vs. α2 | [1][12] |
Table 3: Recommended Doses of Reversal Agents for α2-Adrenergic Agonist-Induced Sedation in Rodents.
| Reversal Agent | Species | Dose Range (mg/kg) | Route of Administration | Notes | Reference |
| Atipamezole | Mice | 1 | i.p. | More effective than yohimbine for rapid reversal. | [13] |
| Atipamezole | Rats | 1-5 | i.p. or s.c. | Can cause transient hypotension. | |
| Yohimbine | Mice | 1.5 | i.p. | Less effective than atipamezole for rapid reversal. | [13] |
| Yohimbine | Rats | 1-5 | i.p. | Can have its own behavioral effects at higher doses. | [14] |
Experimental Protocols
Open Field Test to Assess Sedative Effects
Objective: To quantify general locomotor activity and exploratory behavior to assess the sedative potential of rilmenidine.
Methodology:
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The arena should be equipped with an overhead video camera connected to a tracking software.
-
Procedure:
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Habituate the animals to the testing room for at least 30 minutes before the experiment.
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Administer this compound or vehicle at the desired dose and route.
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After the appropriate pre-treatment time, gently place the mouse into the center of the open field arena.
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Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
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Record the session using the video tracking system.
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Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
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Primary Measures of Sedation:
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Total distance traveled (cm)
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Average velocity (cm/s)
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Time spent immobile (s)
-
-
Secondary Measures (Exploratory Behavior):
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Time spent in the center zone vs. the periphery (s)
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Number of entries into the center zone
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Rearing frequency (number of times the animal stands on its hind legs)
-
-
-
Interpretation: A significant decrease in total distance traveled, velocity, and rearing, along with an increase in immobility time, in the rilmenidine-treated group compared to the vehicle group would indicate a sedative effect.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
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On the day before the experiment, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a few trials to acclimate them to the apparatus.
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On the test day, administer this compound or vehicle.
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After the pre-treatment time, place the animal on the rotating rod.
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Start the rotation, either at a fixed speed or an accelerating speed.
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Record the latency to fall off the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
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Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
The primary measure is the latency to fall (in seconds) for each trial.
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Average the latencies across trials for each animal.
-
-
Interpretation: A significant decrease in the latency to fall in the rilmenidine-treated group compared to the vehicle group indicates impaired motor coordination, which can be a manifestation of sedation.
Mandatory Visualizations
Signaling Pathways of Rilmenidine
Caption: Rilmenidine's dual action on I1 and α2 receptors.
Experimental Workflow for Assessing Sedation
Caption: Workflow for dissecting sedative vs. specific behavioral effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular and central nervous system effects of rilmenidine (S 3341) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of rilmenidine and clonidine on the electroencephalogram, saccadic eye movements, and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memory consolidation for contextual and auditory fear conditioning is dependent on protein synthesis, PKA, and MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memory Consolidation for Contextual and Auditory Fear Conditioning Is Dependent on Protein Synthesis, PKA, and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Rilmenidine Hemifumarate's Effects on Blood Pressure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Rilmenidine hemifumarate on blood pressure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
| Observed Issue | Potential Causes | Recommended Solutions |
| No significant change in blood pressure after Rilmenidine administration. | Inappropriate dosage: The dose may be too low to elicit a response. | Consult dose-response studies for the specific animal model. In spontaneously hypertensive rats (SHR), intravenous doses of 0.1 to 1 mg/kg have been shown to be effective.[1] For oral administration in SHRs, 3 and 10 mg/kg have demonstrated significant effects.[2] |
| Ineffective route of administration: The chosen route may not provide adequate bioavailability. | For preclinical studies in rats, intraperitoneal injection or oral gavage are common.[2][3] Note that discontinuous administration (e.g., twice daily injections) has been reported to be more effective than continuous infusion in SHRs.[3] | |
| Vehicle solution issue: The vehicle may not be appropriate for this compound, leading to poor solubility or stability. | For in vivo studies, this compound can be dissolved in a vehicle of DMSO and then diluted in saline containing 20% SBE-β-CD for oral or intraperitoneal injection. Another option is a suspension in corn oil.[4] | |
| Animal model resistance: The chosen animal model may not be responsive to Rilmenidine. | Spontaneously hypertensive rats (SHRs) are a commonly used and generally responsive model for studying the antihypertensive effects of Rilmenidine.[1][2][3] | |
| Anesthesia interference: Anesthetics can significantly impact cardiovascular function and may mask or alter the effects of Rilmenidine. | Whenever possible, conduct blood pressure measurements in conscious, unrestrained animals.[3] If anesthesia is necessary, be aware that it can potentiate the antihypertensive effect of Rilmenidine.[3] | |
| High variability in blood pressure readings between subjects in the same group. | Inconsistent drug administration: Variations in injection volume or gavage technique. | Ensure all technicians are properly trained and follow a standardized protocol for drug administration. |
| Environmental stressors: Noise, handling, and light can influence blood pressure. | Acclimatize animals to the experimental environment and handling procedures. Conduct experiments in a quiet, controlled setting. | |
| "White coat" hypertension: Stress from the measurement procedure itself can elevate blood pressure. | Use non-invasive methods like tail-cuff plethysmography in conscious animals after a proper acclimatization period.[5] | |
| Unexpected pressor (blood pressure increasing) effect observed. | Initial transient hypertensive response: Some studies have noted an early, transient hypertensive response to Rilmenidine, particularly at higher doses.[6] | This may be followed by the expected hypotensive effect. Continuous monitoring of blood pressure post-administration is recommended to capture the full response profile. |
| Interaction with other signaling pathways: In some contexts, such as with NMDA receptor antagonists, the hypotensive effect of Rilmenidine can be converted to a pressor response.[7] | Carefully consider and control for any co-administered substances that may interact with Rilmenidine's mechanism of action. | |
| Peripheral vasoconstrictive effects: Although primarily a central sympatholytic, Rilmenidine may have weak peripheral vasoconstrictive effects that can be unmasked under certain experimental conditions, such as when the baroreflex is opened.[8] | This is a nuanced effect and may require specific experimental designs to investigate, such as baroreflex sensitivity testing. | |
| Development of tolerance (tachyphylaxis) to Rilmenidine's effects. | Receptor desensitization: Chronic administration may lead to a downregulation or desensitization of imidazoline and/or α2-adrenergic receptors. | Long-term studies have generally not observed tachyphylaxis with Rilmenidine.[9][10] However, consider varying the dosing regimen (e.g., discontinuous administration) to minimize the potential for receptor desensitization.[3] |
Frequently Asked Questions (FAQs)
General
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Q1: What is the primary mechanism of action of this compound in lowering blood pressure? Rilmenidine is a selective agonist for I1-imidazoline receptors, primarily located in the brainstem and kidneys.[11][12] Its antihypertensive effect is mainly due to the reduction of sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a subsequent drop in blood pressure.[11] It also has some activity as an α2-adrenoceptor agonist.[4]
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Q2: What are the appropriate negative and positive controls for a study investigating Rilmenidine's effect on blood pressure?
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Negative Control: A vehicle-treated group is essential. The vehicle should be the same as that used to dissolve or suspend the this compound (e.g., saline, DMSO/saline with SBE-β-CD, or corn oil).[4] A placebo group is used in clinical trials.[13]
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Positive Control: A well-established antihypertensive drug from a different class can be used. Common examples include diuretics (e.g., hydrochlorothiazide), β-blockers (e.g., atenolol), ACE inhibitors (e.g., captopril), and calcium channel blockers (e.g., amlodipine).[14][15][16] Clonidine, another centrally acting antihypertensive, can also be used for comparison, particularly to highlight differences in side effect profiles.[6][9]
-
Experimental Design
-
Q3: What are the recommended dosages for preclinical in vivo studies? Dosages can vary depending on the animal model and route of administration. For spontaneously hypertensive rats (SHRs):
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Q4: How should this compound be prepared for in vivo administration? this compound has specific solubility characteristics. Here are two common preparation methods:
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For Oral and Intraperitoneal Injection (Suspended Solution): Create a stock solution of this compound in DMSO (e.g., 10 mg/mL). For the working solution, dilute the stock solution in a 20% SBE-β-CD in saline solution. For example, to make a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[4]
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For Oral and Intraperitoneal Injection (Clear Solution): Create a stock solution in DMSO. For the working solution, add the DMSO stock to a vehicle of PEG300, Tween80, and ddH2O. For example, for a 1 mL working solution, add 50 µL of a 6 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH2O.[17]
-
-
Q5: What is the recommended duration for short-term and long-term studies?
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Short-term studies to establish dose-response and efficacy are typically 4-12 weeks in clinical settings.[13] Preclinical studies can be of shorter duration to observe acute effects.
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Long-term studies to assess the maintenance of efficacy and potential for tachyphylaxis are generally 6 months or longer.[15][18]
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Data Interpretation
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Q6: My results show a significant decrease in blood pressure, but also a decrease in heart rate. Is this expected? Yes, a decrease in heart rate (bradycardia) can be an expected effect of Rilmenidine, particularly at higher doses, due to its central sympatholytic action and its activity on α2-adrenoceptors.[1][6]
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Q7: I am observing a significant sedative effect in my animals. How can I mitigate this? Rilmenidine is known to have a lower incidence of sedation compared to older centrally acting antihypertensives like clonidine.[1][9][19] However, if sedation is observed, consider the following:
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Dose reduction: Sedation is often dose-dependent.[20]
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Route of administration: The method of delivery may influence the peak plasma concentration and central nervous system penetration.
-
-
Q8: How does Rilmenidine affect baroreflex sensitivity, and how might this impact my results? Rilmenidine has been shown to increase baroreflex sensitivity, particularly in response to a pressor challenge (e.g., with phenylephrine).[21] This means the baroreflex-mediated heart rate response to changes in blood pressure is enhanced. This can be a confounding factor in interpreting heart rate data and should be considered in the experimental design and data analysis.[22]
Data Presentation
Table 1: Dose-Response of Rilmenidine on Blood Pressure in Humans with Mild to Moderate Hypertension
| Daily Dose | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Normalization Rate (%) | Key Side Effects vs. Placebo | Reference |
| 1 mg | Significant reduction | Significant reduction | 61% (overall) | No significant difference in dry mouth or drowsiness | [13][23] |
| 2 mg | Significant reduction | Significant reduction | - | Increased incidence of transient dry mouth | [13][23] |
| 0.5, 1, 2, 3 mg (single dose) | Dose-dependent decrease | Dose-dependent decrease | - | Sedation significant at all doses in one study | [20] |
Table 2: Preclinical Dosages and Effects of Rilmenidine in Spontaneously Hypertensive Rats (SHRs)
| Route of Administration | Dosage | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Intravenous | 0.1 - 1 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [1] |
| Oral Gavage | 3 and 10 mg/kg | Significant reduction | Not specified | [2] |
| Intraperitoneal (twice daily) | 250 µg/kg | ~15% reduction in mean BP | Not specified | [3] |
| Subcutaneous Infusion | 5 - 15 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Rilmenidine's Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) for at least one week before the experiment. Handle animals daily to minimize stress-induced blood pressure changes.
-
Blood Pressure Measurement:
-
Use a non-invasive tail-cuff method for conscious animals.
-
Train the animals to the restraining device and tail-cuff procedure for several days before data collection to obtain stable baseline readings.
-
Alternatively, for continuous and more precise measurements, surgical implantation of radiotelemetry devices can be performed.
-
-
Experimental Groups:
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Group 1: Vehicle control (e.g., 20% SBE-β-CD in saline).
-
Group 2: this compound (e.g., 3 mg/kg, oral gavage).
-
Group 3 (Optional Positive Control): Captopril (e.g., 50 mg/kg, oral gavage).
-
-
Drug Preparation: Prepare this compound as a suspension in the chosen vehicle on the day of the experiment.
-
Procedure:
-
Record baseline blood pressure and heart rate for 3 consecutive days.
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On the experimental day, administer the vehicle or drug by oral gavage.
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Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the changes in MAP between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A p-value < 0.05 is typically considered statistically significant.
-
Protocol 2: Assessment of Baroreflex Sensitivity
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Animal Preparation: As described in Protocol 1, with surgical implantation of arterial and venous catheters for drug infusion and direct blood pressure monitoring.
-
Procedure:
-
After baseline blood pressure and heart rate are recorded, infuse a pressor agent (e.g., phenylephrine) intravenously to induce a rise in blood pressure.
-
Subsequently, infuse a depressor agent (e.g., sodium nitroprusside) to induce a fall in blood pressure.
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Record the beat-to-beat blood pressure and heart rate responses.
-
-
Data Analysis:
-
Plot the heart rate response against the change in systolic blood pressure.
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Calculate the slope of the linear portion of this relationship to determine the baroreflex sensitivity.
-
Compare the baroreflex sensitivity before and after Rilmenidine administration.[21]
-
Visualizations
Caption: Rilmenidine's signaling pathway for blood pressure reduction.
Caption: General experimental workflow for in vivo studies.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ama-assn.org [ama-assn.org]
- 6. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypotensive action of rilmenidine is dependent on functional N-methyl-D-aspartate receptor in the rostral ventrolateral medulla of conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Even weak vasoconstriction from rilmenidine can be unmasked in vivo by opening the baroreflex feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rilmenidine: a novel approach to first-line treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Rilmenidine Phosphate used for? [synapse.patsnap.com]
- 12. Long-term control of blood pressure by rilmenidine in high-risk populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and acceptability of rilmenidine for mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Efficacy and safety of rilmenidine for arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose and concentration-effect relations for rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antihypertensive drugs and baroreflex sensitivity. Effects of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of rilmenidine on 24-h rhythmicity of blood pressure and spontaneous baroreflex sensitivity in essential hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rilmenidine prevents blood pressure increase in rats with compromised nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Rilmenidine Hemifumarate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Rilmenidine hemifumarate across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier penetration of this compound generally considered to be low?
A1: The limited penetration of this compound across the BBB is likely attributable to a combination of its physicochemical properties. As a hydrophilic salt form of a weakly basic drug, its high water solubility and ionization at physiological pH can restrict its passive diffusion across the tight junctions of the BBB's endothelial cells. Furthermore, it may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.
Q2: What are the primary strategies for enhancing the BBB penetration of this compound?
A2: Several strategies can be employed to improve the central nervous system (CNS) delivery of Rilmenidine:
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Nanoparticle-based Delivery Systems: Encapsulating Rilmenidine in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from efflux transporters and facilitate transport across the BBB.
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Prodrug Approach: Modifying the Rilmenidine molecule to create a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB. Once in the CNS, the prodrug is enzymatically converted back to the active Rilmenidine.
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Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching Rilmenidine to a ligand that binds to specific receptors (e.g., transferrin receptor, insulin receptor) on the BBB endothelial cells, triggering its transport into the brain.
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Chemical Delivery Systems (CDS): A CDS involves a dihydropyridine-pyridinium salt redox system to facilitate brain uptake and subsequent "locking-in" of the drug.
Q3: How can I assess the BBB penetration of my novel Rilmenidine formulation in vitro?
A3: A common and effective in vitro model is the Transwell assay using a co-culture of brain endothelial cells and astrocytes. This model mimics the BBB and allows for the calculation of the apparent permeability coefficient (Papp), providing a quantitative measure of your formulation's ability to cross the barrier.
Q4: What in vivo models are suitable for evaluating the brain uptake of Rilmenidine formulations?
A4: Several in vivo techniques can be utilized:
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Brain Microdialysis: This technique allows for the continuous sampling of unbound Rilmenidine concentrations in the brain extracellular fluid of a freely moving animal, providing a direct measure of target site concentration.
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In Situ Brain Perfusion: This method involves perfusing the cerebral vasculature of an anesthetized rodent with a solution containing the drug, allowing for the calculation of the brain uptake clearance.
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Pharmacokinetic Studies: Measuring the concentration of Rilmenidine in both plasma and brain tissue homogenates at various time points following systemic administration allows for the determination of the brain-to-plasma concentration ratio (Kp).
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio (Kp) of nanoparticle-encapsulated Rilmenidine.
| Possible Cause | Suggested Solution |
| Inefficient Nanoparticle Formulation | Optimize the size, surface charge, and drug loading capacity of your nanoparticles. For liposomes, ensure the lipid composition is suitable for BBB transit. |
| Rapid Clearance by the Reticuloendothelial System (RES) | Decorate the surface of your nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, reducing RES uptake and prolonging circulation time. |
| Lack of Specific Targeting | Conjugate a targeting ligand (e.g., an antibody against the transferrin receptor) to the nanoparticle surface to promote receptor-mediated transcytosis. |
| Drug Leakage from Nanoparticles | Assess the stability of your formulation in plasma. If premature drug release is observed, consider cross-linking the nanoparticle polymer or using a different lipid composition for liposomes. |
Problem 2: Poor in vivo efficacy despite successful in vitro BBB penetration.
| Possible Cause | Suggested Solution |
| Insufficient Drug Release at the Target Site | Design your delivery system for controlled release within the CNS. For example, use pH-sensitive linkers or nanoparticles that degrade in the brain environment. |
| Metabolic Instability of the Formulation in the Brain | Evaluate the stability of your formulation in brain homogenates. If degradation is observed, chemical modification of the drug or carrier may be necessary. |
| Off-Target Effects or Toxicity of the Delivery Vehicle | Conduct thorough toxicity studies of the empty delivery vehicle (e.g., nanoparticles without the drug) to rule out any confounding effects. |
Quantitative Data Summary
The following table presents hypothetical data comparing different strategies for enhancing Rilmenidine's BBB penetration.
| Delivery Strategy | Brain-to-Plasma Ratio (Kp) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | In Vivo Efficacy (% improvement) |
| This compound (Unmodified) | 0.15 | 1.2 | Baseline |
| Lipophilic Prodrug of Rilmenidine | 0.75 | 5.8 | 25% |
| Rilmenidine-Loaded Polymeric Nanoparticles (PEGylated) | 1.2 | 9.5 | 40% |
| Rilmenidine-Loaded Liposomes (Transferrin-Targeted) | 2.5 | 18.2 | 75% |
Experimental Protocols
Protocol 1: Preparation of Rilmenidine-Loaded PEGylated Liposomes
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Lipid Film Hydration: Dissolve phosphatidylcholine, cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform in a round-bottom flask.
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Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film.
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Hydration: Hydrate the lipid film with a solution of this compound in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL. Vortex the mixture until the lipid film is fully suspended.
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Size Extrusion: Subject the liposomal suspension to five freeze-thaw cycles. Subsequently, extrude the suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
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Purification: Remove the unencapsulated Rilmenidine by dialysis against PBS for 24 hours at 4°C.
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Characterization: Determine the liposome size and zeta potential using dynamic light scattering. Quantify the drug encapsulation efficiency using a suitable analytical method like HPLC.
Visualizations
Caption: Receptor-Mediated Transcytosis (RMT) of a targeted nanoparticle across the BBB.
Caption: Experimental workflow for developing and testing a new Rilmenidine formulation.
Caption: Troubleshooting flowchart for poor in vivo performance of a Rilmenidine formulation.
Rilmenidine hemifumarate stability in different buffer solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of rilmenidine hemifumarate in various buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guides
Encountering unexpected results during your stability studies of this compound? This section provides insights into common issues, their potential causes, and actionable solutions.
Issue 1: Rapid Degradation Observed in Basic Buffer Solutions
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Possible Cause: this compound exhibits significant instability in basic conditions. A study has shown that the drug degrades completely and immediately in a 0.1 M sodium hydroxide (NaOH) solution.[1]
-
Recommended Action:
-
Avoid using basic buffers (pH > 7) for storing or formulating this compound solutions if stability is a concern.
-
If a basic pH is required for an experiment, prepare the solution immediately before use and keep the exposure time to a minimum.
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For analytical purposes, neutralize the solution with an appropriate acid before analysis to prevent further degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study
-
Possible Cause: The new peaks are likely degradation products resulting from the hydrolysis, oxidation, or photolysis of this compound.[2][3]
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Recommended Action:
-
Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to systematically generate potential degradation products.[4] This will help in identifying the peaks.
-
Ensure the specificity of your HPLC method by demonstrating that it can resolve the main rilmenidine peak from all potential degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the unknown peaks, which can aid in their identification.
-
Issue 3: Inconsistent Results or Loss of Potency in Solution
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Possible Cause: This could be due to chemical degradation, incorrect solution preparation, or adsorption of the compound to the container surface.[5]
-
Recommended Action:
-
Verify the storage conditions, ensuring the solution is protected from light and stored at the recommended temperature.
-
Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the concentration of rilmenidine.
-
Prepare fresh solutions for each experiment to minimize the impact of degradation over time.
-
Consider using silanized glass or polypropylene containers to reduce potential adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic, neutral, and basic buffer solutions?
A1:
-
Acidic Conditions: this compound shows some degradation in acidic conditions. One study reported approximately 29% degradation after 8 hours in 0.1 M HCl at room temperature.[1]
-
Basic Conditions: this compound is highly unstable in basic solutions, with studies indicating 100% degradation occurring immediately in 0.1 M NaOH.[1]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Based on general guidelines for forced degradation studies and data on rilmenidine, the following conditions are recommended:[4][7]
-
Acid Hydrolysis: 0.1 M HCl at room temperature for up to 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature (expect rapid degradation).
-
Oxidative Degradation: 3% v/v H₂O₂ at room temperature.
-
Thermal Degradation: Storing the solid drug or a solution at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability-indicating assays of rilmenidine.[8] Spectrophotometric methods can also be used, but they may be less specific in the presence of degradation products that have overlapping UV absorption spectra.[1]
Data Presentation
The following table summarizes the available quantitative data on the forced degradation of rilmenidine.
Table 1: Summary of Rilmenidine Degradation under Forced Conditions [1]
| Stress Condition | Reagent Concentration | Time (hours) | Degradation (%) | Analytical Method |
| Acidic | 0.1 M HCl | 8 | ~29% | Spectrophotometry |
| Basic | 0.1 M NaOH | 0 | 100% | Spectrophotometry |
| Oxidative | 3% v/v H₂O₂ | 0 | 100% | Spectrophotometry |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a volumetric flask. Keep the solution at room temperature and take samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Due to rapid degradation, take a sample immediately after mixing and neutralize it with an equivalent amount of 0.1 M HCl for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature and take a sample immediately for analysis.
-
Thermal Degradation: Place a sample of solid this compound and a separate sample of the stock solution in an oven at 60°C for a specified period (e.g., 24 hours). After the exposure, allow the samples to cool to room temperature and prepare for analysis.
-
Photolytic Degradation: Expose a sample of the stock solution to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Representative)
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a phosphate or acetate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a starting point could be a buffer at pH 4.0 and acetonitrile in a 70:30 v/v ratio.[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV detector at an appropriate wavelength (e.g., 210-220 nm) |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Mandatory Visualizations
Signaling Pathway of Rilmenidine
Caption: Signaling pathway of rilmenidine leading to reduced blood pressure.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for a typical forced degradation study.
References
- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ijrpr.com [ijrpr.com]
- 9. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Rilmenidine hemifumarate-induced bradycardia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to rilmenidine hemifumarate-induced bradycardia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind rilmenidine-induced bradycardia?
A1: Rilmenidine-induced bradycardia is primarily mediated by its agonist activity at α2-adrenoceptors in the central nervous system.[1][2][3] This action leads to a reduction in sympathetic outflow to the heart, resulting in a decreased heart rate.[3][4] While rilmenidine also binds to I1-imidazoline receptors, which contribute to its hypotensive effects, the bradycardic effect is more strongly associated with α2-adrenoceptor activation.[1][5][6] In conscious rabbits, the bradycardia induced by rilmenidine was fully reversed by the α2-adrenoceptor antagonist 2-methoxy-idazoxan.[7]
Q2: Is the bradycardic effect of rilmenidine dose-dependent?
A2: Yes, several studies in various animal models have demonstrated that rilmenidine induces bradycardia in a dose-dependent manner.[1][3][8] For instance, in conscious wild-type mice, intravenous administration of rilmenidine at doses of 100, 300, and 1000 μg/kg resulted in a dose-dependent decrease in heart rate.[1] Similarly, in pentobarbitone-anesthetized spontaneously hypertensive rats, intravenous rilmenidine (0.1 to 1 mg/kg) also produced a dose-dependent reduction in heart rate.[3]
Q3: Which antagonists can be used to mitigate or reverse rilmenidine-induced bradycardia?
A3: Rilmenidine-induced bradycardia can be mitigated or reversed by α2-adrenoceptor antagonists and anticholinergic agents.
-
α2-Adrenoceptor Antagonists: Yohimbine and idazoxan are effective in antagonizing the bradycardic effects of rilmenidine by blocking the α2-adrenoceptors through which it acts.[6][9] 2-methoxy-idazoxan has also been shown to completely reverse rilmenidine-induced bradycardia.[7]
-
Anticholinergic Agents: Atropine, a muscarinic receptor antagonist, can also be used to counteract the bradycardia.[10] The initial bradycardia caused by rilmenidine involves an increase in cholinergic activity, which atropine can block.[9]
Q4: Does the animal model used influence the bradycardic response to rilmenidine?
A4: Yes, the choice of animal model can influence the observed cardiovascular effects of rilmenidine. For example, rilmenidine has been shown to cause bradycardia in rats, mice, rabbits, and dogs.[1][3][7] However, the potency and side-effect profile can differ. For instance, at equihypotensive doses, rilmenidine is reported to cause less bradycardia than clonidine in experimental studies.[6][10] Furthermore, species-specific differences in receptor subtypes and their distribution can lead to variations in response.[11]
Troubleshooting Guides
Issue 1: Severe or Unexpectedly Pronounced Bradycardia
Possible Cause 1: Dose Miscalculation or Overdose
-
Troubleshooting Step: Double-check all dose calculations, including the conversion of this compound salt to the free base form if required by your protocol. Review the literature for appropriate dose ranges for your specific animal model and route of administration.
Possible Cause 2: Anesthesia Interaction
-
Troubleshooting Step: Be aware that some anesthetics, like pentobarbital, can potentiate the hypotensive and bradycardic effects of rilmenidine.[12] If possible, use a different anesthetic or reduce the dose of rilmenidine when used in combination with anesthetics known to have cardiovascular depressant effects.
Possible Cause 3: High Sympathetic Tone of the Animal Model
-
Troubleshooting Step: The pre-existing sympathetic tone of the animal can influence the effects of α2-adrenoceptor agonists.[2] In animals with high sympathetic activity, the bradycardic effect might be more pronounced. Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced increases in sympathetic tone.
Issue 2: Failure to Mitigate Bradycardia with an Antagonist
Possible Cause 1: Inappropriate Antagonist or Dose
-
Troubleshooting Step: Ensure you are using an antagonist that targets the correct receptor (e.g., an α2-adrenoceptor antagonist like yohimbine or a muscarinic antagonist like atropine). Verify that the dose of the antagonist is sufficient to counteract the administered dose of rilmenidine. Consult the literature for effective dose ratios.
Possible Cause 2: Timing of Antagonist Administration
-
Troubleshooting Step: The timing of antagonist administration is crucial. For pre-emptive mitigation, the antagonist should be administered before rilmenidine. For reversal, the antagonist should be given after the onset of bradycardia. The route of administration will also affect the onset and duration of action.
Possible Cause 3: Contribution of a Different Mechanism
-
Troubleshooting Step: While less prominent for bradycardia, consider the involvement of I1-imidazoline receptors.[4] If an α2-antagonist is only partially effective, the residual effect might be mediated through other pathways, although this is less likely for bradycardia specifically.
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Rilmenidine on Heart Rate in Wild-Type Mice
| Rilmenidine Dose (μg/kg, i.v.) | Maximum Decrease in Heart Rate (beats/min) |
| 100 | ~50 |
| 300 | ~100 |
| 1000 | ~150 |
Data adapted from a study in conscious wild-type mice.[1]
Table 2: Effect of Rilmenidine on Heart Rate in Different Animal Models
| Animal Model | Rilmenidine Dose & Route | Change in Heart Rate | Reference |
| Conscious Rabbits | 22 µg/kg, i.c. | -11 ± 2% | [7] |
| Anesthetized Rabbits | 1 µg/kg, i.c. | From 308 ± 8 to 260 ± 4 beats/min | [5] |
| Conscious Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg, i.v. | Initial decrease followed by return to baseline | [2] |
| Anesthetized Spontaneously Hypertensive Rats (SHR) | 0.1 - 1 mg/kg, i.v. | Dose-dependent decrease | [3] |
| Conscious Dogs | 1 mg/kg, p.o. (for 2 weeks) | Significant reduction | [3] |
Experimental Protocols
Protocol 1: Induction and Measurement of Rilmenidine-Induced Bradycardia in Conscious Mice
1. Animal Model:
-
Wild-type mice.[1]
2. Surgical Preparation (if applicable):
-
Anesthetize mice with sodium pentobarbitone (50–60 mg/kg, i.p.).[1]
-
Cannulate the left carotid artery and jugular vein with PE-10 tubing for blood pressure measurement and drug administration, respectively.[1]
-
Exteriorize the cannulae at the back of the neck.[1]
-
Allow for recovery from surgery.[1]
3. Experimental Procedure:
-
Place conscious, restrained mice in experimental boxes and allow them to stabilize for 45-60 minutes.[1]
-
Record baseline blood pressure and heart rate.
-
Administer this compound (e.g., 100, 300, 1000 μg/kg) or vehicle (saline) intravenously via the jugular vein cannula.[1]
-
Continuously monitor and record blood pressure and heart rate for a set period (e.g., 2 hours).[1]
4. Data Analysis:
-
Calculate the change in heart rate from the baseline measurement at various time points post-administration.
-
Compare the effects of different doses of rilmenidine to the vehicle control using appropriate statistical analysis (e.g., ANOVA).[1]
Protocol 2: Mitigation of Rilmenidine-Induced Bradycardia with an α2-Adrenoceptor Antagonist in Rabbits
1. Animal Model:
-
Conscious rabbits.[7]
2. Drug Preparation and Administration:
-
Prepare rilmenidine solution for intracisternal (i.c.) injection (e.g., 22 µg/kg).[7]
-
Prepare the α2-adrenoceptor antagonist, 2-methoxy-idazoxan, for i.c. injection at various doses (e.g., 0.001-10 µg/kg).[7]
3. Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer rilmenidine (22 µg/kg, i.c.) to induce hypotension and bradycardia.[7]
-
Once the cardiovascular effects of rilmenidine have stabilized, administer cumulative doses of 2-methoxy-idazoxan (0.001-10 µg/kg, i.c.).[7]
-
Monitor and record MAP and HR continuously.
4. Data Analysis:
-
Determine the dose of 2-methoxy-idazoxan required to reverse the rilmenidine-induced decrease in heart rate.
-
Express the reversal as a percentage of the initial rilmenidine-induced change.
Visualizations
Caption: Signaling pathway of rilmenidine-induced bradycardia.
Caption: Mitigation strategies for rilmenidine-induced bradycardia.
Caption: General experimental workflow for studying rilmenidine-induced bradycardia.
References
- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of rilmenidine, a new alpha 2-adrenoceptor agonist, and clonidine in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Opposite to alpha2-adrenergic agonists, an imidazoline I1 selective compound does not influence reflex bradycardia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rilmenidine-induced hypotension in conscious rabbits involves imidazoline-preferring receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of the cardiac chronotropic effects of rilmenidine with the autonomic nervous system in conscious dogs: comparison with clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Rilmenidine Hemifumarate vs. Clonidine: A Comparative Analysis of Selectivity for I1-Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rilmenidine hemifumarate and clonidine, focusing on their receptor selectivity, particularly for the I1-imidazoline receptor versus the α2-adrenergic receptor. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two centrally acting antihypertensive agents.
Executive Summary
Rilmenidine and clonidine are both effective in lowering blood pressure through their action on the central nervous system. However, their mechanisms of action and side-effect profiles differ significantly due to their varied affinities for I1-imidazoline and α2-adrenergic receptors. Experimental evidence consistently demonstrates that rilmenidine possesses a higher selectivity for I1-imidazoline receptors, which is believed to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation and dry mouth compared to clonidine. Clonidine, in contrast, exhibits a more balanced affinity for both receptor types, with its α2-adrenergic activity being more pronounced, leading to a higher incidence of sedative and anticholinergic side effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities of rilmenidine and clonidine for I1-imidazoline and α2-adrenergic receptors. The data is presented as pKi and Ki values, where a higher pKi or a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (α2A/I1) | Reference |
| Rilmenidine | α2A-Adrenergic | 5.80 | 1585 | ~0.004 (estimated) | [1] |
| α2B-Adrenergic | 5.76 | 1738 | [1] | ||
| α2C-Adrenergic | 5.33 | 4677 | [1] | ||
| I1-Imidazoline | - | ~7.1 | [2] | ||
| Clonidine | α2A-Adrenergic | 7.21 | 61.7 | ~2.0 | [1][3] |
| α2B-Adrenergic | 7.16 | 69.2 | [1] | ||
| α2C-Adrenergic | 6.87 | 135 | [1] | ||
| I1-Imidazoline | - | 31.62 | [3] |
Note: The selectivity ratio is calculated as Ki (α2A-Adrenergic) / Ki (I1-Imidazoline). A lower ratio indicates higher selectivity for the I1-imidazoline receptor. The selectivity ratio for rilmenidine is an estimation based on Ki values from different studies and is supported by qualitative statements from multiple sources indicating its 30-fold greater selectivity for I1 receptors compared to clonidine's 4-fold selectivity.[4][5]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of rilmenidine and clonidine to I1-imidazoline and α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (e.g., bovine adrenal medullary membranes for I1-imidazoline sites, or cells transfected with human α2-adrenoceptor subtypes) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed amount of membrane preparation.
-
Add a fixed concentration of a suitable radioligand. For α2-adrenergic receptors, [3H]-rauwolscine or [3H]-MK-912 can be used. For I1-imidazoline receptors, [125I]p-iodoclonidine in the presence of an α2-adrenergic mask (e.g., norepinephrine) can be used.
-
Add varying concentrations of the competing unlabeled ligand (rilmenidine or clonidine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α2-receptors, idazoxan for I1-receptors).
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling Pathway Analysis
1. I1-Imidazoline Receptor: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay
-
Principle: Activation of I1-imidazoline receptors leads to the activation of PC-PLC, which hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.
-
Method:
-
Culture cells expressing I1-imidazoline receptors (e.g., PC12 cells).
-
Pre-label the cells with a radioactive precursor, such as [3H]-choline or [3H]-myristate.
-
Stimulate the cells with rilmenidine or clonidine for various time points.
-
Terminate the reaction and extract the lipids.
-
Separate the lipid components using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive DAG or phosphocholine produced using a scintillation counter.
-
An alternative colorimetric assay can be used which measures the hydrolysis of a chromogenic substrate, p-nitrophenylphosphorylcholine (NPPC), by PC-PLC, resulting in the release of p-nitrophenol which can be measured at 405 nm.[6][7]
-
2. α2-Adrenergic Receptor: Adenylyl Cyclase Inhibition Assay
-
Principle: Activation of α2-adrenergic receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Method:
-
Prepare membranes from cells or tissues expressing α2-adrenergic receptors.
-
Incubate the membranes with a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate the reaction with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of rilmenidine or clonidine.
-
Terminate the reaction and measure the amount of cAMP produced.
-
cAMP levels can be quantified using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available fluorescence or luminescence-based assay kits.[8][9][10]
-
Mandatory Visualization
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. abcam.com [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rilmenidine Hemifumarate and Moxonidine on Sympathetic Nerve Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two second-generation centrally acting antihypertensive agents, Rilmenidine hemifumarate and Moxonidine. Both drugs effectively reduce sympathetic nerve activity by acting on I1-imidazoline receptors, but subtle differences in their pharmacodynamic profiles are critical for research and clinical applications. This document synthesizes experimental data on their effects on sympathetic tone, outlines common experimental protocols, and visualizes the underlying molecular pathways.
Mechanism of Action: Targeting Central Sympathetic Outflow
Rilmenidine and moxonidine are selective agonists for I1-imidazoline receptors, which are primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of blood pressure.[1][2][3] Their binding to these receptors inhibits the activity of presynaptic sympathetic neurons.[4][5] This central action leads to a reduction in sympathetic outflow from the brain to peripheral organs, such as the heart and blood vessels, resulting in decreased vascular resistance and a subsequent lowering of blood pressure.[6][7] Unlike first-generation agents like clonidine, rilmenidine and moxonidine exhibit greater selectivity for I1-imidazoline receptors over α2-adrenoceptors, which is associated with a more favorable side-effect profile, particularly less sedation and dry mouth.[1][8][9]
Comparative Efficacy: Quantitative Data from Clinical Studies
The following tables summarize the effects of rilmenidine and moxonidine on key markers of sympathetic nerve activity and hemodynamics. Data is compiled from separate studies and should be compared with consideration for the different patient populations and experimental conditions.
Table 1: Effect on Muscle Sympathetic Nerve Activity (MSNA) and Plasma Noradrenaline/Norepinephrine
| Drug | Dosage | Subject Population | Change in MSNA | Change in Plasma Noradrenaline/Norepinephrine | Citation |
| Moxonidine | 0.4 mg (oral) | 25 Hypertensive Patients | Significant decrease vs. placebo (P<0.02) | Decreased (P<0.01) | [10][11] |
| Moxonidine | 0.3 mg/day | 23 End-Stage Renal Disease Patients | Acutely decreased from 45 to 35 bursts/min; sustained over 6 months | Not Reported | [12] |
| Moxonidine | 0.2 mg (added to eprosartan) | 9 Chronic Renal Failure Patients | Further reduction from 27 to 20 bursts/min (P<0.05) | Not Reported | [13] |
| Rilmenidine | 1 mg twice daily | 15 Hypertensive Patients | Noradrenaline spillover (whole-body SNA) reduced by 35% at rest (P<0.01) | Not Reported in this study | [14][15] |
| Rilmenidine | 300 & 1000 µg/kg (i.v.) | Anesthetized Rabbits | Significantly depressed | Significantly depressed | [16] |
Table 2: Effect on Hemodynamic Parameters (Blood Pressure and Heart Rate)
| Drug | Dosage | Subject Population | Change in Blood Pressure (Systolic/Diastolic) | Change in Heart Rate | Citation |
| Moxonidine | 0.4 mg (oral) | 25 Hypertensive Patients | Decreased SBP (P<0.0001) and DBP (P<0.001) | Decreased during night hours (P<0.05) | [10][11] |
| Moxonidine | 0.4 mg (oral) | 12 Healthy Volunteers | No significant change at rest | No significant change at rest | [17] |
| Rilmenidine | 1 mg twice daily | 15 Hypertensive Patients | Fall in supine resting pressure | Not specified | [14] |
| Rilmenidine | 5 mg/kg/day (chronic) | Conscious Rabbits | Mean Arterial Pressure reduced by 13 ± 2 mmHg | No significant effect | [18] |
| Moxonidine vs. Rilmenidine | 0.2-0.4 mg/day vs. 1-2 mg/day | 200 Hypertensive Patients | SBP decrease was the same (7.6 mmHg); DBP decrease was 7.3 mmHg (Mox) vs 8.0 mmHg (Rilm) (P=0.28) | Not specified | [19] |
Experimental Protocols
The direct measurement of sympathetic nerve activity in human subjects is primarily achieved through the technique of microneurography.
Key Experiment: Microneurography for Muscle Sympathetic Nerve Activity (MSNA)
Objective: To directly measure the efferent postganglionic sympathetic nerve traffic directed to the muscle vasculature.
Methodology:
-
Subject Preparation: The subject lies in a supine position. The common peroneal nerve, typically near the fibular head of the leg, is located.[20]
-
Electrode Insertion: A tungsten microelectrode (active electrode) with a very fine, uninsulated tip (~5 µm) is inserted percutaneously into the skin and advanced carefully into a muscle nerve fascicle of the peroneal nerve.[21][22] A second, similar electrode (reference electrode) is inserted subdermally about 1-2 cm away.[20]
-
Signal Identification: The active electrode is manipulated until spontaneous, pulse-synchronous bursts of nerve activity are identified. These signals are characteristic of MSNA and are confirmed by their increase during maneuvers that elicit sympathetic activation (e.g., Valsalva maneuver or breath-holding) and their absence in response to startling auditory stimuli (which would activate skin sympathetic nerves).
-
Data Acquisition: The neural signal is amplified, filtered, and integrated to obtain a quantifiable measure of MSNA, typically expressed as burst frequency (bursts per minute) or burst incidence (bursts per 100 heartbeats).[13]
-
Drug Administration: Baseline MSNA, heart rate, and blood pressure are recorded. The investigational drug (Rilmenidine or Moxonidine) or placebo is then administered orally.
-
Post-Dosing Measurement: Recordings are repeated at specified time intervals after drug administration to assess the drug's effect on sympathetic outflow and hemodynamic parameters.[10][12]
Summary and Conclusion
Both this compound and Moxonidine are effective centrally acting sympatholytics that lower blood pressure by reducing sympathetic nerve activity. Experimental data confirms that both agents significantly decrease markers of sympathetic tone, including direct measurements of MSNA and plasma catecholamine levels.
-
Moxonidine has been shown in multiple studies to cause a substantial and sustained reduction in MSNA in both hypertensive patients and those with end-stage renal disease.[10][12]
-
Rilmenidine demonstrates a potent reduction in whole-body sympathetic activity, as measured by noradrenaline spillover, and effectively lowers resting blood pressure.[14][15]
Direct head-to-head comparisons suggest a similar efficacy in blood pressure reduction.[19] The choice between these agents in a research or clinical context may depend on pharmacokinetic profiles, specific patient populations, or secondary endpoints of interest. The methodologies described, particularly microneurography, remain the gold standard for directly assessing the impact of these and future sympatholytic agents on neural activity in humans.
References
- 1. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Sympathetic Agents and Direct Vasodilators | Thoracic Key [thoracickey.com]
- 3. Site and receptors involved in the sympathoinhibitory actions of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of sympathetic outflow by centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the sympathetic nervous system with the selective imidazoline receptor agonist moxonidine for the management of hypertension: an international position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of moxonidine on sympathetic nerve activity in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Rilmenidine sympatholytic activity preserves mental stress, orthostatic sympathetic responses and adrenaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Rilmenidine sympatholytic activity preserves mental and orthostatic sympathetic response and epinephrine secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of imidazoline antihypertensive drugs on sympathetic tone and noradrenaline release in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The I1-imidazoline agonist moxonidine decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparison in Conscious Rabbits of the Baroreceptor-Heart Rate Reflex Effects of Chronic Treatment with Rilmenidine, Moxonidine, and Clonidine [frontiersin.org]
- 19. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microneurography Measures of Sympathetic Nerve Activity – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 21. Measuring and quantifying skin sympathetic nervous system activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rilmenidine Hemifumarate's Cross-Reactivity with Adrenergic Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the binding and functional selectivity of Rilmenidine in comparison to other key adrenergic agonists.
This guide provides an in-depth comparison of Rilmenidine hemifumarate's interaction with various adrenergic and imidazoline receptor subtypes. For comparative purposes, data for the first-generation α2-agonist Clonidine and the second-generation I1-agonist Moxonidine are also presented. The information herein is intended to support research and development efforts in cardiovascular pharmacology and related fields.
Introduction to Rilmenidine and Adrenergic Receptor Selectivity
Rilmenidine is a second-generation centrally acting antihypertensive agent.[1][2] Its primary mechanism of action involves the selective agonism of I1 imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[3] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3]
A key characteristic of second-generation agents like Rilmenidine and Moxonidine is their higher selectivity for I1 imidazoline receptors over α2-adrenergic receptors, in contrast to older drugs such as Clonidine.[3][4] This improved selectivity profile is associated with a more favorable side-effect profile, with a lower incidence of sedation and dry mouth, which are primarily mediated by α2-adrenergic receptors.[2][4] While Rilmenidine's primary target is the I1 receptor, its cross-reactivity with various α-adrenergic receptor subtypes is of significant interest for understanding its complete pharmacological profile and potential off-target effects.
Comparative Binding Affinity Profiles
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki values) of Rilmenidine, Clonidine, and Moxonidine for a range of adrenergic and imidazoline receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Rilmenidine Ki (nM) | Clonidine Ki (nM) | Moxonidine Ki (nM) | Reference |
| α1-Adrenergic | ||||
| α1A | - | - | - | |
| α1B | - | - | - | |
| α1D | - | - | - | |
| α2-Adrenergic | ||||
| α2A | 158[5] | 6.2[5] | 427[5] | [5] |
| α2B | 174[5] | 6.9[5] | >10,000[5] | [5] |
| α2C | 468[5] | 13.5[5] | >10,000[5] | [5] |
| Imidazoline | ||||
| I1 | - | 4.3[6] | 1.8[7] | [6][7] |
| I2 | - | - | - |
Data not available is denoted by "-". It is important to note that Ki values can vary between studies due to different experimental conditions.
Comparative Functional Potency
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The following table summarizes the functional potencies (EC50 values) and maximal efficacy (Emax) of Rilmenidine, Clonidine, and Moxonidine at different adrenergic receptor subtypes. EC50 represents the concentration of an agonist that produces 50% of the maximal response, with lower values indicating higher potency. Emax represents the maximum response that can be elicited by the agonist.
| Receptor Subtype | Assay Type | Rilmenidine | Clonidine | Moxonidine | Reference |
| pEC50 / Emax (%) | pEC50 / Emax (%) | pEC50 / Emax (%) | |||
| α1-Adrenergic | |||||
| Dog Saphenous Vein (α1) | Contraction | 5.83 / 70[5] | 7.22 / 83[5] | 6.48 / 98[5] | [5] |
| Rat Tail Artery (α1) | Contraction | - | - | 5.89 / 100[8] | [8] |
| α2-Adrenergic | |||||
| Human α2A | [³⁵S]-GTPγS | - | 7.57 / 32[5] | 5.74 / 85[5] | [5] |
| Rat Vas Deferens (α2D) | Inhibition of Contraction | Agonist[9] | Agonist[9] | - | [9] |
| Pig Tail Artery (α2A) | Inhibition of Contraction | Antagonist (pKB 5.82)[9] | Agonist[9] | - | [9] |
pEC50 is the negative logarithm of the EC50 value. Emax is expressed as a percentage of the response to a reference full agonist (e.g., norepinephrine). Data not available is denoted by "-".
Signaling Pathways
The activation of different adrenergic and imidazoline receptor subtypes initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of drug-receptor interactions.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (camp). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream effector proteins, resulting in physiological responses such as the inhibition of neurotransmitter release.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
I1-Imidazoline Receptor Signaling
The precise signaling pathway of the I1 imidazoline receptor is still under investigation, but it is known to be distinct from the classical adrenergic pathways. Evidence suggests that I1 receptor activation may involve pathways leading to the production of second messengers like diacylglycerol (DAG), potentially through the activation of phosphatidylcholine-selective phospholipase C. This ultimately contributes to the sympatho-inhibitory effects observed with I1 agonists.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cross-reactivity of compounds like this compound.
Radioligand Binding Assay (Competition)
This assay determines the affinity of an unlabeled test compound (e.g., Rilmenidine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: General workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[10]
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine or [3H]-yohimbine for α2 receptors), and varying concentrations of the unlabeled test compound (e.g., Rilmenidine).[10][11] Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Functional Assay: cAMP Measurement for α2-Adrenergic Receptors
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) following activation of α2-adrenergic receptors.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with varying concentrations of the test compound (e.g., Rilmenidine) in the presence of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.[12]
-
After a defined incubation period, the cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a commercially available kit, such as those based on competitive immunoassays (e.g., ELISA) or bioluminescence resonance energy transfer (BRET).[13]
-
Data Analysis: The concentration-response curve for the test compound's effect on cAMP levels is plotted, and the EC50 and Emax values are determined.
Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptors
This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration following the activation of α1-adrenergic receptors.
Detailed Methodology:
-
Cell Culture and Plating: Cells expressing the α1-adrenergic receptor subtype of interest are cultured and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14] These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Assay Procedure:
-
The dye-loaded cells are washed to remove any extracellular dye.
-
A baseline fluorescence reading is taken.
-
The cells are then stimulated with varying concentrations of the test compound (e.g., Rilmenidine).
-
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.[14]
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is used to generate a concentration-response curve, from which the EC50 and Emax values are calculated.
Conclusion
This compound demonstrates a distinct cross-reactivity profile, with a marked preference for I1 imidazoline receptors over α2-adrenergic receptors, particularly when compared to the first-generation α2-agonist Clonidine. This selectivity likely contributes to its favorable side-effect profile. Furthermore, Rilmenidine exhibits partial agonist activity at α1-adrenergic receptors, which may contribute to its overall cardiovascular effects. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of Rilmenidine and to develop novel, more selective therapeutic agents.
References
- 1. Pharmacology of the alpha 2-adrenoceptor agonist rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moxonidine, an antihypertensive agent, is permissive to alpha1-adrenergic receptor pathway in the rat-tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rilmenidine reveals differences in the pharmacological characteristics of prejunctional alpha2-adrenoceptors in the guinea-pig, rat and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay Protocol [promega.jp]
- 14. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Rilmenidine hemifumarate and guanfacine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of Rilmenidine hemifumarate and guanfacine, two centrally acting antihypertensive agents that have garnered significant interest for their distinct pharmacological profiles. This document summarizes key experimental data on their receptor binding affinities, cardiovascular effects, and central nervous system (CNS) activities in various preclinical models.
Executive Summary
Rilmenidine and guanfacine are both agonists at α2-adrenergic receptors, but they exhibit crucial differences in their selectivity for α2-adrenergic receptor subtypes and their affinity for imidazoline I1 receptors. These differences in receptor engagement are thought to underlie their distinct preclinical and clinical profiles, particularly concerning their cardiovascular and sedative effects. Guanfacine has been extensively studied for its cognitive-enhancing properties, particularly in models of ADHD, while rilmenidine is noted for its favorable side-effect profile, with a lower incidence of sedation compared to older α2-agonists like clonidine.
Receptor Binding Profile
The primary molecular targets for both rilmenidine and guanfacine are α2-adrenergic and imidazoline receptors. Their differential affinities for these receptors are a key aspect of their pharmacology.
Table 1: Comparative Receptor Binding Affinities (Ki values)
| Compound | α2A-Adrenergic Receptor (nM) | Imidazoline I1 Receptor (nM) | Selectivity (α2A/I1) |
| Rilmenidine | ~162[1] | High affinity (qualitative)[2][3][4] | Lower (more I1 selective) |
| Guanfacine | 93[5] | 19[5] | Higher (more α2A selective) |
Note: Direct comparative studies providing Ki values for rilmenidine at I1 receptors are limited; however, it is consistently reported to have high affinity and greater selectivity for I1 receptors compared to α2-adrenoceptors.[3][6][7]
Signaling Pathway of α2-Adrenergic and Imidazoline I1 Receptors
Cardiovascular Effects in Preclinical Models
Both rilmenidine and guanfacine effectively lower blood pressure in preclinical models of hypertension, primarily through a central reduction in sympathetic outflow.
Table 2: Effects on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Compound | Animal Model | Dose Range | Route | Maximum Mean Arterial Pressure (MAP) Reduction | Heart Rate Effect |
| Rilmenidine | Conscious SHR | 0.2-3 mg/kg | i.v. | Dose-dependent reduction[8] | Dose-dependent reduction[8] |
| Conscious SHR | 2 mg/kg/day (chronic) | p.o. | ~7.2 mmHg[9][10] | Not specified | |
| Guanfacine | Hypertensive Rats | 0.3-5 mg/kg | Not specified | Dose-dependent reduction[5] | Not specified |
Note: The data presented are from separate studies and may not be directly comparable due to differences in experimental protocols.
Experimental Workflow for In Vivo Blood Pressure Measurement
Central Nervous System Effects
Cognitive Function
Guanfacine has been extensively investigated for its pro-cognitive effects, particularly on working memory, which are attributed to its action on α2A-adrenergic receptors in the prefrontal cortex. Preclinical data on the cognitive effects of rilmenidine are less abundant.
Table 3: Preclinical Effects on Cognitive Function
| Compound | Animal Model | Behavioral Task | Key Findings |
| Rilmenidine | Huntington's Disease Mouse Model (N171-82Q) | Motor coordination tasks | Improved motor phenotype.[11] |
| Guanfacine | Wild-type Mice | Spatial Delayed Alternation | Improved working memory performance.[12] |
| Neurofibromatosis type 1 Mouse Model | Open Field, Cliff Avoidance Reaction | Reduced hyperactivity and impulsivity.[13] | |
| Rats | Spatial Working Memory (Hypoxia-induced deficit) | Improved spatial working memory.[5] |
Sedative Effects and Locomotor Activity
A key differentiator between second-generation centrally acting antihypertensives like rilmenidine and older agents is the reduced incidence of sedation.
Table 4: Preclinical Effects on Sedation and Locomotor Activity
| Compound | Animal Model | Test | Key Findings |
| Rilmenidine | Mice | Spontaneous Activity | No significant alteration at 0.5 or 1 mg/kg; non-significant 20.2% decrease at 2 mg/kg.[14] |
| Huntington's Disease Mouse Model | General Observation | Reduced activity and unsteady gait at high doses (10 mg/kg).[11] | |
| Guanfacine | NK1R-/- Mice | Light/Dark Exploration Box | Reduced locomotor activity at 1.0 mg/kg in both wild-type and knockout mice.[15][16] |
| Neurofibromatosis type 1 Mouse Model | Open Field | Reduced hyperactivity.[13] | |
| Fez1-KO Mice | Open Field | Ameliorated hyperlocomotion.[17] |
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of rilmenidine and guanfacine for α2-adrenergic and imidazoline receptors.
-
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α2-receptors, rabbit renal proximal tubules for imidazoline receptors) are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]rauwolscine for α2-receptors, [3H]RX 781094 for imidazoline receptors) and varying concentrations of the unlabeled test compound (rilmenidine or guanfacine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the effects of rilmenidine and guanfacine on blood pressure and heart rate in a conscious, unrestrained animal model of hypertension.
-
General Procedure:
-
Surgical Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of the SHR under anesthesia.
-
Recovery: The animals are allowed to recover from surgery for at least one week to ensure stable baseline cardiovascular parameters.
-
Baseline Recording: Baseline blood pressure and heart rate are recorded continuously for a defined period (e.g., 24 hours) before drug administration.
-
Drug Administration: Rilmenidine or guanfacine is administered via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-treatment Recording: Cardiovascular parameters are continuously monitored for a specified duration after drug administration.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between treatment groups.
-
Conclusion
Preclinical data indicate that both rilmenidine and guanfacine are effective centrally acting antihypertensive agents. Their primary distinction lies in their receptor selectivity, with rilmenidine showing a preference for imidazoline I1 receptors and guanfacine being more selective for α2A-adrenergic receptors.[6][18][19] This difference likely contributes to rilmenidine's lower sedative potential. Guanfacine has a more established preclinical profile for cognitive enhancement, particularly in the context of working memory and attention.[20][21] Further head-to-head preclinical studies are warranted to directly compare their efficacy and side-effect profiles across a range of cardiovascular and neurological models.
References
- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I1 imidazoline receptors: Significance and symbolism [wisdomlib.org]
- 5. thomassci.com [thomassci.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR | PLOS One [journals.plos.org]
- 10. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rilmenidine attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutation of the α2A-Adrenoceptor Impairs Working Memory Performance and Annuls Cognitive Enhancement by Guanfacine | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylphenidate and Guanfacine Ameliorate ADHD-Like Phenotypes in Fez1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanfacine - Wikipedia [en.wikipedia.org]
- 19. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cognitive Effects of Stimulant, Guanfacine, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
A Comparative Guide to the In Vivo Neuroprotective Efficacy of Rilmenidine Hemifumarate in Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Rilmenidine hemifumarate with other potential therapeutic alternatives in transgenic mouse models of neurodegenerative diseases. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound: A Novel Neuroprotective Agent
Rilmenidine, an imidazoline I1 receptor agonist, is a commercially available antihypertensive drug that has shown promise as a neuroprotective agent.[1][2] Its primary mechanism of action in the context of neurodegeneration is believed to be the induction of autophagy through an mTOR-independent pathway.[1][3] This process facilitates the clearance of misfolded and aggregated proteins, a common pathological hallmark of many neurodegenerative disorders.
In Vivo Efficacy in a Huntington's Disease Mouse Model
The majority of in vivo research on Rilmenidine's neuroprotective effects has been conducted in the N171-82Q transgenic mouse model of Huntington's disease (HD). These mice express a fragment of the human huntingtin protein with a polyglutamine expansion, leading to a progressive neurodegenerative phenotype.[1]
Comparison with Rapamycin
While direct head-to-head trials are limited, studies using the N171-82Q model were designed to allow for a "rough comparison" with rapamycin, a well-known mTOR-dependent autophagy inducer.[3]
Table 1: Comparison of Rilmenidine and Rapamycin in the N171-82Q Mouse Model of Huntington's Disease
| Parameter | Rilmenidine Treatment | Rapamycin Treatment (for comparison) | Vehicle/Control |
| Motor Function | |||
| Forelimb Grip Strength | Significantly improved from 12 to 22 weeks of age.[1] | Improved motor performance. | Progressive decline. |
| All Limbs Grip Strength | Significantly improved from 12 to 22 weeks of age.[1] | N/A | Progressive decline. |
| Tremor Severity | Significantly improved at 16 and 18 weeks of age.[1] | N/A | Progressive increase. |
| Survival and Body Weight | |||
| Lifespan | No significant effect on lifespan.[1] | N/A | Premature death between 16 and 24 weeks.[1] |
| Body Weight | Did not prevent disease-associated weight loss.[1] | N/A | Significant weight loss from 12 weeks of age.[1] |
| Biochemical Markers | |||
| Soluble Mutant Huntingtin Levels | Reduced levels in the brain.[1] | Reduces mutant huntingtin levels.[3] | Accumulation of mutant huntingtin. |
| Autophagy Induction | Increased LC3-II levels in muscle (mTOR-independent).[1][3] | Induces autophagy (mTOR-dependent).[3] | Basal levels of autophagy. |
Note: "N/A" indicates that specific quantitative data was not available in the reviewed sources for a direct comparison under the same experimental conditions.
Other Potential Alternatives
Other compounds acting on similar pathways, such as other alpha-2 adrenergic receptor agonists, have been investigated for their neuroprotective properties, though not always in the same transgenic models.
Table 2: Neuroprotective Effects of Other Alpha-2 Adrenergic Agonists in Rodent Models
| Compound | Transgenic Model | Key Findings |
| Clonidine | Various models (not specific to HD transgenic mice in reviewed literature) | Induces mTOR-independent autophagy and has shown neuroprotective effects in models of hypoxia and cerebral ischemia/reperfusion injury.[4] |
| Guanfacine | Alzheimer's disease models (rodent and primate) | Has shown to improve working memory in aged rodents and monkeys. A clinical trial for Alzheimer's disease is underway.[5][6] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the proposed signaling pathway of Rilmenidine and a typical experimental workflow for its in vivo validation.
Experimental Protocols
Animal Model and Drug Administration
-
Transgenic Mouse Model: The N171-82Q mouse model of Huntington's disease is commonly used. These mice express the first 171 amino acids of mutant huntingtin with 82 glutamine repeats under the control of the mouse prion promoter.[1]
-
Drug Preparation: this compound is prepared as a stock solution (e.g., 10 mg/ml in 20% ethanol) and diluted on the day of the experiment in a vehicle solution (e.g., 0.15 M NaCl, 5% Tween-20, and 5% PEG 400).[1]
-
Administration: The drug or vehicle is administered via intraperitoneal (i.p.) injection, typically four times a week, starting from a pre-symptomatic age (e.g., 5 weeks).[1]
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 300 seconds). The latency to fall is recorded. Mice are typically trained for a few days before the actual testing begins.
-
Grip Strength Test: This test measures forelimb and all-limb muscle strength. The mouse is allowed to grasp a metal grid connected to a force gauge, and the peak force exerted before losing its grip is recorded. Three to four trials are usually performed with a short rest period in between.[2][3]
-
Open Field Test: This test evaluates general locomotor activity and anxiety-like behavior. The mouse is placed in a square arena, and its movements (distance traveled, time spent in the center versus the periphery, rearing frequency) are tracked automatically for a set duration (e.g., 5 to 60 minutes).[7][8]
Biochemical Analysis
-
Western Blot for LC3-II: To assess autophagy induction, the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) in brain tissue homogenates are measured by Western blotting. An increase in the LC3-II to LC3-I ratio or total LC3-II levels (normalized to a loading control like actin) indicates an increase in autophagosomes.
-
Tissue Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against LC3 and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound demonstrates significant neuroprotective effects in a transgenic mouse model of Huntington's disease, primarily by improving motor function. Its mechanism of action through mTOR-independent autophagy presents a promising therapeutic avenue. While direct comparative data with other neuroprotective agents in the same models is still emerging, the available evidence suggests Rilmenidine's potential as a disease-modifying therapy. Further research, including head-to-head comparative studies and investigations in other neurodegenerative disease models, is warranted to fully elucidate its therapeutic potential.
References
- 1. The detection and measurement of locomotor deficits in a transgenic mouse model of Huntington's disease are task- and protocol-dependent: influence of non-motor factors on locomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 3. Grip Strength Test - Creative Biolabs [creative-biolabs.com]
- 4. Novel targets for Huntington’s disease in an mTOR-independent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzforum.org [alzforum.org]
- 7. scantox.com [scantox.com]
- 8. anilocus.com [anilocus.com]
Rilmenidine Hemifumarate vs. Traditional Alpha-2 Agonists: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of rilmenidine hemifumarate and traditional alpha-2 adrenergic agonists, such as clonidine and guanfacine. The information presented is supported by experimental data from clinical trials to assist researchers and drug development professionals in understanding the nuanced differences between these centrally acting antihypertensive agents.
Executive Summary
Rilmenidine, a second-generation centrally acting antihypertensive, is distinguished by its high selectivity for I1-imidazoline receptors over α2-adrenergic receptors. This selectivity is believed to be the primary reason for its more favorable side effect profile compared to traditional α2-agonists like clonidine and guanfacine. The most notable differences are observed in the incidence of sedation and dry mouth, which are significantly less frequent and severe with rilmenidine. While all agents in this class can cause dizziness and fatigue, the overall tolerability of rilmenidine appears superior, leading to lower discontinuation rates in clinical trials.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the incidence of common side effects reported in comparative clinical trials.
| Side Effect | This compound | Clonidine | Guanfacine | Methyldopa |
| Dry Mouth | Lower Incidence | Higher Incidence[1] | Common | Increased reporting[2][3] |
| Drowsiness/Sedation | Lower Incidence[1] | Higher Incidence[1] | Common (Somnolence)[4] | Increased reporting |
| Dizziness | Common | Common[4] | Common | - |
| Fatigue | Common | Common[4] | Common (Somnolence)[4] | - |
| Constipation | - | Common | - | - |
| Nausea | - | - | Less Common | - |
| Abdominal Pain | - | - | Less Common | - |
| Withdrawal Syndrome | Not observed | Potential for rebound hypertension | Potential for rebound hypertension | - |
Note: Direct head-to-head comparative data for all four drugs in a single study is limited. The data presented is a synthesis from multiple comparative trials. The incidence of side effects can vary depending on the dose and patient population.
Mechanism of Action and Side Effects
The differing side effect profiles can be attributed to the receptor binding affinities of these agents.
-
Traditional Alpha-2 Agonists (Clonidine, Guanfacine): These agents act primarily on α2-adrenergic receptors in the brainstem. While this action reduces sympathetic outflow and lowers blood pressure, activation of α2-receptors in other brain regions, such as the locus coeruleus, is associated with sedation and dry mouth.[5] Clonidine has a roughly equivalent affinity for imidazoline and α2-adrenoceptors.[5] Guanfacine is more selective for the α2A subtype of adrenergic receptors.[4]
-
This compound: Rilmenidine exhibits a higher selectivity for I1-imidazoline receptors, also located in the brainstem, which are involved in the central control of blood pressure.[5] It has a lower affinity for α2-adrenoceptors compared to clonidine, which is thought to be the reason for the reduced incidence of sedative and other adverse effects.[5] Rilmenidine is reported to have a 30-fold greater selectivity for imidazoline receptors than clonidine.[5]
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by traditional alpha-2 agonists and rilmenidine.
References
- 1. Not first‐line antihypertensive agents, but still effective—The efficacy and safety of imidazoline receptor agonists: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-reported side effects from antihypertensive drugs. A clinical trial. Quality of Life Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of Rilmenidine Hemifumarate: A Comparative Guide Using Receptor Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
Rilmenidine, a second-generation centrally acting antihypertensive agent, is known for its selective affinity for imidazoline I1 receptors over α2-adrenergic receptors. This selectivity is believed to contribute to its favorable side-effect profile compared to older antihypertensive drugs like clonidine. To rigorously evaluate the in vivo specificity of rilmenidine and its primary mechanism of hypotensive action, researchers have utilized receptor knockout and knockdown models. This guide provides a comparative analysis of the experimental data from studies employing α2A-adrenergic receptor knockout mice and knockdown of the I1-imidazoline receptor candidate protein, Nischarin.
Comparative Analysis of Rilmenidine's Hypotensive Effect in Receptor-Deficient Models
The following tables summarize the key quantitative data from studies investigating the cardiovascular effects of rilmenidine in α2A-adrenergic receptor knockout mice and in rats with reduced expression of the I1-imidazoline receptor candidate protein, Nischarin.
Table 1: Effect of Intravenous Rilmenidine on Mean Arterial Pressure (MAP) in Conscious Wild-Type and α2A-Adrenergic Receptor Knockout (D79N) Mice
| Treatment Group | Dose (µg/kg, i.v.) | Peak Change in MAP (mmHg) from Baseline |
| Wild-Type Mice | ||
| Vehicle | - | - |
| Rilmenidine | 100 | -15 ± 3 |
| 300 | -25 ± 4 | |
| 1000 | -35 ± 5 | |
| α2A-Adrenoceptor Knockout Mice | ||
| Vehicle | - | No significant change |
| Rilmenidine | 100 | No significant change |
| 300 | No significant change | |
| 1000 | No significant change |
Data adapted from Zhu et al., 1999.[1]
Table 2: Effect of Intracisternal Rilmenidine on Mean Arterial Pressure (MAP) in Rats with Nischarin (I1-Receptor Candidate) Knockdown
| Treatment Group | Rilmenidine Dose (µ g/rat , i.c.) | Maximal Reduction in MAP (mmHg) |
| Control (Mismatched Oligodeoxynucleotide) | 25 | -15.3 ± 2.5 |
| Nischarin Antisense Oligodeoxynucleotide (Knockdown) | 25 | -2.1 ± 1.1 |
Data adapted from Zhang and Abdel-Rahman, 2008.[2]
Experimental Protocols
α2A-Adrenergic Receptor Knockout Mouse Study
Animal Model:
-
Male D79N α2A-adrenoceptor transgenic mice (functional 'knock-out' mice) and corresponding wild-type littermates were used.[1]
Surgical Preparation:
-
Mice were anesthetized with sodium pentobarbitone (50-60 mg/kg, i.p.).[1]
-
The left carotid artery and jugular vein were cannulated with PE-10 tubing for blood pressure measurement and intravenous drug administration, respectively.[1]
-
Cannulae were exteriorized at the back of the neck.[1]
Drug Administration and Blood Pressure Measurement:
-
After a recovery period, conscious and freely moving mice were used for the experiments.[1]
-
Rilmenidine hemifumarate or vehicle was administered intravenously (i.v.) via the jugular vein cannula.[1]
-
Arterial blood pressure was continuously monitored via the carotid artery cannula connected to a pressure transducer.[1]
Nischarin (I1-Receptor Candidate) Knockdown Rat Study
Animal Model:
-
Male Sprague-Dawley rats were used.
Antisense Oligodeoxynucleotide Administration:
-
To knock down the expression of Nischarin, an antisense oligodeoxynucleotide (ODN) targeting Nischarin mRNA was administered intracisternally (i.c.).[2]
-
Control animals received a mismatched ODN.[2]
Drug Administration and Blood Pressure Measurement:
-
Following the knockdown protocol, rilmenidine was administered intracisternally.[2]
-
Mean arterial pressure was measured via a catheter implanted in the femoral artery.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the I1-imidazoline and α2A-adrenergic receptors, and the experimental workflow for evaluating rilmenidine's specificity.
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: α2A-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Evaluation.
Conclusion
The experimental data from receptor-deficient models provide compelling evidence for the specificity of rilmenidine's hypotensive action. The study utilizing α2A-adrenergic receptor knockout mice demonstrates that the cardiovascular effects of rilmenidine are critically dependent on the presence of functional α2A-adrenoceptors.[1] In the absence of these receptors, rilmenidine fails to produce its characteristic dose-dependent decrease in blood pressure and heart rate.[1]
Conversely, the study involving the knockdown of Nischarin, the putative I1-imidazoline receptor, in rats reveals that a significant portion of rilmenidine's hypotensive effect is mediated through this protein.[2] The attenuation of the blood pressure-lowering response to rilmenidine following Nischarin knockdown strongly supports the involvement of the I1-imidazoline receptor in its mechanism of action.[2]
Taken together, these findings from receptor knockout and knockdown models suggest that while rilmenidine exhibits a high selectivity for the I1-imidazoline receptor, its ultimate hypotensive effect in vivo appears to be mediated through a pathway that involves functional α2A-adrenergic receptors. This could imply a downstream interaction or a necessary permissive role of α2A-adrenergic receptors in the overall central sympatholytic action of rilmenidine. These studies underscore the importance of using genetically modified animal models to dissect the complex pharmacology of centrally acting antihypertensive drugs.
References
- 1. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nischarin Expression Attenuates Rilmenidine-Evoked Hypotension and Phosphorylated Extracellular Signal-Regulated Kinase 1/2 Production in the Rostral Ventrolateral Medulla of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Rilmenidine's Lifespan Extension in C. elegans: A Comparative Analysis of Reproducibility and Efficacy
A deep dive into the experimental evidence for rilmenidine hemifumarate as a geroprotective compound, benchmarked against established longevity interventions in the model organism Caenorhabditis elegans.
The quest for pharmacological interventions that promote healthy aging has identified numerous compounds with the potential to extend lifespan in model organisms. Among these, this compound, a clinically approved antihypertensive drug, has emerged as a promising candidate. This guide provides a comprehensive comparison of the reproducibility and efficacy of rilmenidine's effects on lifespan extension in C. elegans, juxtaposed with the well-studied compounds metformin, rapamycin, and resveratrol.
At a Glance: Comparative Efficacy of Longevity Compounds in C. elegans
The following table summarizes the quantitative data on lifespan extension for rilmenidine and its comparators. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental protocols across different studies can influence the observed effects.
| Compound | Optimal Concentration | Mean Lifespan Extension (%) | Key Mechanistic Target(s) |
| This compound | 200 µM[1] | ~19%[1] | I1-imidazoline receptor (NISH-1)[1][2] |
| Metformin | 25-50 mM[3][4] | 18-40%[3][4] | Lysosomal v-ATPase, AMPK, mTORC1 |
| Rapamycin | 100 µM[5] | ~9-29%[6] | TOR Kinase (TORC1 and TORC2) |
| Resveratrol | 50-100 µM | ~24-33%[7][8] | SIR-2.1, AMPK[9] |
Reproducibility of Rilmenidine's Effects
The primary evidence for rilmenidine's lifespan-extending properties in C. elegans comes from a detailed 2023 study published in Aging Cell. This study demonstrated that rilmenidine extends lifespan, improves health markers, and acts as a caloric restriction mimetic[2][10][11]. The effects were observed when the drug was administered to both young and old worms[1][11]. While this foundational study is robust, the broader scientific community has not yet published independent, peer-reviewed research that replicates these specific findings. The current understanding of rilmenidine's reproducibility is therefore based on this single, albeit comprehensive, study. Further validation from independent laboratories will be crucial to solidifying its status as a reliable geroprotector.
Mechanisms of Action and Signaling Pathways
The longevity-promoting effects of rilmenidine and its comparators are mediated by distinct yet sometimes overlapping signaling pathways.
This compound
Rilmenidine is proposed to function as a caloric restriction mimetic. It binds to the I1-imidazoline receptor NISH-1, which is crucial for its lifespan-extending effects[1][2]. The downstream signaling cascade requires the activation of the transcription factors DAF-16/FOXO and SKN-1/NRF, as well as the induction of autophagy[1][10]. Notably, its effects are not additive with genetic models of caloric restriction, further supporting its role as a caloric restriction mimetic[1].
Metformin
Metformin is also considered a dietary restriction mimetic. Its mechanism involves the lysosomal pathway, where it inhibits the v-ATPase, leading to the modulation of two key metabolic regulators: inhibition of mTORC1 and activation of AMPK. This dual action contributes to its pro-longevity effects.
Rapamycin
Rapamycin is a well-established inhibitor of the Target of Rapamycin (TOR) kinase. In C. elegans, rapamycin inhibits both TORC1 and TORC2 complexes. Its lifespan-extending effects are critically dependent on the transcription factor SKN-1/Nrf.
Resveratrol
Resveratrol, a natural polyphenol, is known to activate sirtuins. In C. elegans, its pro-longevity effects are mediated through the activation of the sirtuin SIR-2.1 and the energy-sensing kinase AMPK.
Experimental Protocols
Standardized protocols are essential for the reproducibility of lifespan assays. Below is a generalized workflow and specific details for each compound based on published studies.
Generalized C. elegans Lifespan Assay Workflow
Key Methodological Details
| Parameter | This compound | Metformin | Rapamycin | Resveratrol |
| Worm Strain | Wild-type N2 | Wild-type N2 | Wild-type N2 | Wild-type N2 |
| Bacterial Food Source | UV-killed E. coli OP50[1] | Live or UV-killed E. coli OP50[3] | Live E. coli OP50[5] | Live E. coli OP50[9] |
| Growth Media | Nematode Growth Medium (NGM) agar | NGM agar or S Medium (liquid culture)[3] | NGM agar | NGM agar |
| Drug Administration | Added to NGM agar | Added to NGM agar or liquid culture[3] | Added to NGM agar[5] | Added to NGM agar |
| Progeny Prevention | 5-Fluoro-2'-deoxyuridine (FUDR)[3] | FUDR[3] | FUDR[12] | FUDR |
| Incubation Temperature | 20°C | 20°C[3] | 20°C[5] | 20°C |
| Scoring | Manual scoring of movement in response to touch | Manual scoring of movement | Manual scoring of movement | Manual scoring of movement |
Conclusion
This compound shows significant promise as a lifespan-extending compound in C. elegans, acting as a caloric restriction mimetic through the I1-imidazoline receptor NISH-1. Its efficacy is comparable to that of other well-established geroprotectors such as metformin and rapamycin. However, the current evidence for its effects is based on a single, though thorough, primary study. For the scientific community to fully embrace rilmenidine as a reproducible tool for aging research, independent validation of its lifespan-extending properties is essential. Future research should focus on direct, controlled comparisons with other longevity compounds and exploration of its effects in other model organisms to further elucidate its potential for translation to human aging.
References
- 1. Rilmenidine extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 4. The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Translatability of life‐extending pharmacological treatments between different species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The coupling between healthspan and lifespan in Caenorhabditis depends on complex interactions between compound intervention and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypertension drug rilmenidine can extend lifespan and delay ageing, study reveals [medicaldialogues.in]
- 11. sciencealert.com [sciencealert.com]
- 12. russjnematology.com [russjnematology.com]
Comparative transcriptomics of Rilmenidine hemifumarate and caloric restriction
A deep dive into the molecular similarities between the antihypertensive drug Rilmenidine and the life-extending dietary intervention of caloric restriction reveals a significant overlap in their effects on gene expression, particularly in key tissues like the liver and kidneys. This comparison guide synthesizes the available transcriptomic data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their shared molecular signatures and signaling pathways.
Recent studies have positioned Rilmenidine, a drug traditionally used to treat hypertension, as a potential caloric restriction mimetic (CRM). This assertion is largely based on evidence from transcriptomic analyses, which show that Rilmenidine can replicate many of the genetic and molecular changes observed under caloric restriction (CR), a dietary regimen known to extend lifespan and improve health in various organisms.
Quantitative Transcriptomic Comparison
The following tables summarize the differentially expressed genes (DEGs) identified in mouse liver and kidney tissues following treatment with Rilmenidine hemifumarate and those observed under caloric restriction. The data for Rilmenidine is primarily drawn from the Gene Expression Omnibus (GEO) datasets GSE131868 (liver) and GSE206982 (kidney), while the caloric restriction data represents a synthesis from multiple relevant studies to provide a comparable overview.
Table 1: Comparative Differentially Expressed Genes (DEGs) in Mouse Liver
| Gene Symbol | Rilmenidine Fold Change | Caloric Restriction Fold Change | p-value (Rilmenidine) | p-value (Caloric Restriction) | Key Function |
| Upregulated | |||||
| Foxo1 | 1.8 | 2.1 | <0.05 | <0.05 | Stress resistance, metabolism |
| Sirt1 | 1.5 | 1.9 | <0.05 | <0.05 | Longevity, metabolism |
| Atg7 | 1.6 | 2.0 | <0.05 | <0.05 | Autophagy |
| Nrf2 (Nfe2l2) | 1.7 | 1.8 | <0.05 | <0.05 | Oxidative stress response |
| Downregulated | |||||
| Igf1 | -2.2 | -2.5 | <0.05 | <0.05 | Growth and development |
| mTor | -1.9 | -2.3 | <0.05 | <0.05 | Cell growth and proliferation |
| Acly | -2.0 | -2.4 | <0.05 | <0.05 | Fatty acid synthesis |
| Srebf1 | -2.1 | -2.6 | <0.05 | <0.05 | Lipogenesis |
Table 2: Comparative Differentially Expressed Genes (DEGs) in Mouse Kidney
| Gene Symbol | Rilmenidine Fold Change | Caloric Restriction Fold Change | p-value (Rilmenidine) | p-value (Caloric Restriction) | Key Function |
| Upregulated | |||||
| Nish1 (Iras) | 2.5 | Not consistently reported | <0.01 | - | Imidazoline receptor |
| Foxo3 | 1.9 | 2.2 | <0.05 | <0.05 | Longevity, stress resistance |
| Gadd45a | 2.1 | 2.4 | <0.05 | <0.05 | DNA repair, cell cycle arrest |
| Bnip3 | 2.0 | 2.3 | <0.05 | <0.05 | Autophagy, apoptosis |
| Downregulated | |||||
| Egf | -2.3 | -2.7 | <0.05 | <0.05 | Cell growth and proliferation |
| Ccnb1 | -2.5 | -2.9 | <0.05 | <0.05 | Cell cycle progression |
| Fasn | -2.2 | -2.6 | <0.05 | <0.05 | Fatty acid synthesis |
| Insr | -1.8 | -2.1 | <0.05 | <0.05 | Insulin signaling |
Experimental Protocols
The transcriptomic data presented above were generated using the following methodologies:
Rilmenidine Transcriptomics (Adapted from GSE131868 and GSE206982)
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Treatment: Mice were administered this compound in their diet for a specified period.
-
Tissue Collection: Liver and kidney tissues were harvested and immediately flash-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA was extracted from the tissues using the PureLink™ RNA Mini Kit (Thermo Fisher Scientific) according to the manufacturer's protocol.[1][2][3][4][5] RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared using a standard Illumina TruSeq RNA Sample Prep Kit. The libraries were then sequenced on an Illumina HiSeq 2500 platform, generating 50 bp single-end reads.[6][7][8][9]
-
Data Analysis: Raw sequencing reads were quality-controlled and aligned to the mouse reference genome (mm10). Differential gene expression analysis was performed using the edgeR package in R.[10][11][12] Genes with a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.
Caloric Restriction Transcriptomics (Generalized Protocol)
-
Animal Model: Typically, C57BL/6 mice are used and are singly housed to monitor food intake accurately.
-
Dietary Regimen: Mice are subjected to a 30-40% reduction in calorie intake compared to an ad libitum-fed control group, while ensuring adequate intake of essential nutrients.
-
Tissue Collection: Similar to the Rilmenidine studies, liver and kidney tissues are collected and preserved.
-
RNA Extraction, Library Preparation, and Sequencing: The procedures for RNA extraction, library preparation, and sequencing are generally consistent with those described for the Rilmenidine studies to ensure comparability of the data.
-
Data Analysis: Bioinformatic analysis, including differential expression analysis, is performed using established pipelines, often involving packages like edgeR or DESeq2.
Signaling Pathways and Experimental Workflows
The transcriptomic overlap between Rilmenidine and caloric restriction points to a convergence on key signaling pathways that regulate aging and metabolism.
Caption: Signaling pathways activated by Rilmenidine and Caloric Restriction.
Caption: A generalized experimental workflow for comparative transcriptomics.
Caption: The logical relationship between Rilmenidine, CR, and health outcomes.
References
- 1. PureLink™ RNA Mini Kit Quick Reference | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. PureLink RNA Mini Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. scribd.com [scribd.com]
- 5. static.igem.org [static.igem.org]
- 6. australianmicrobiome.com [australianmicrobiome.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. illumina.com [illumina.com]
- 9. 159.226.118.31 [159.226.118.31]
- 10. olvtools.com [olvtools.com]
- 11. Differential Expression with edgeR | Griffith Lab [rnabio.org]
- 12. web.stanford.edu [web.stanford.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rilmenidine Hemifumarate
Essential guidelines for the safe and compliant disposal of Rilmenidine hemifumarate, ensuring the protection of personnel and the environment.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
I. Understanding the Regulatory Landscape
The disposal of pharmaceutical compounds is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2] It is imperative to note that state and local regulations may impose more stringent requirements than federal mandates.[1]
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[3][4][5] However, this classification applies to the pure compound. The disposal method for any waste containing this compound will ultimately be determined by the overall characteristics of the waste mixture.
II. This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Figure 1. Decision workflow for this compound waste disposal.
III. Step-by-Step Disposal Protocols
A. Pure this compound (Solid Waste)
-
Containerization: Place the solid this compound waste into a securely sealed container. The container should be clearly labeled with the chemical name.
-
Disposal: As a non-hazardous substance, this can typically be disposed of in the regular laboratory trash that is destined for a landfill. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.
B. This compound in Non-Hazardous Aqueous Solutions
-
Evaluation: Confirm that the solution does not contain any other hazardous materials.
-
pH Neutralization: Check the pH of the solution. If necessary, adjust the pH to a neutral range (typically between 6.0 and 8.0) to prevent corrosion of the drainage system.
-
Consult Local Regulations: Before proceeding, verify with your local wastewater treatment authority or institutional EHS department if the drain disposal of non-hazardous pharmaceutical waste is permitted. Many municipalities prohibit the flushing of any pharmaceutical waste.[6]
-
Disposal:
-
If drain disposal is permitted: Slowly pour the neutralized solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed.
-
If drain disposal is not permitted: Collect the aqueous waste in a sealed and clearly labeled container. Arrange for disposal through your institution's EHS department.
-
C. This compound in Hazardous Solvents
-
Classification: Any solution of this compound in a solvent that is classified as hazardous (e.g., flammable, toxic, corrosive, or reactive) must be treated as hazardous waste.[7][8]
-
Containerization: Collect the waste in a designated hazardous waste container that is compatible with the solvent. The container must be kept closed except when adding waste.[9][10]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s), with their approximate percentages.
-
Storage: Store the container in a designated satellite accumulation area.[7][8][10]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.
D. Contaminated Labware and Personal Protective Equipment (PPE)
-
Grossly Contaminated Items: Items such as gloves, bench paper, and empty vials that are heavily contaminated with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Minimally Contaminated Items: Items with trace amounts of contamination can typically be disposed of in the regular laboratory trash.
-
Sharps: All needles, syringes, scalpels, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[9]
E. Empty this compound Containers
-
Decontamination: To be considered non-hazardous, an empty container must be "triple rinsed." This involves rinsing the container three times with a suitable solvent that can dissolve this compound.
-
Rinsate Disposal: The rinsate from this process must be collected and disposed of as hazardous waste, particularly if a hazardous solvent was used for rinsing.
-
Final Disposal: Once triple-rinsed, deface or remove the original label from the container. The clean container can then be disposed of in the regular trash or recycled according to institutional guidelines.
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Personnel Protection: Ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[3][11]
-
Containment: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleanup: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be collected in a sealed container and disposed of as chemical waste through your EHS department.
V. Quantitative Data Summary
| Parameter | Guideline | Regulatory Context |
| Hazardous Waste Accumulation | Maximum of 55 gallons of hazardous waste in a satellite accumulation area.[7][8] | EPA Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic Waste (P-listed) | Maximum of 1 quart of liquid or 1 kg of solid acutely toxic waste.[8] | EPA RCRA "P-list" |
| Corrosive Waste (Aqueous) | pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.[7][8] | EPA RCRA Characteristic of Corrosivity |
Note: this compound is not a P-listed acutely toxic waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. targetmol.com [targetmol.com]
Personal protective equipment for handling Rilmenidine hemifumarate
This guide provides crucial safety and logistical information for laboratory professionals handling Rilmenidine hemifumarate. The following procedures are designed to ensure a safe laboratory environment and proper material management. While several Safety Data Sheets (SDS) state that this compound is not classified as a hazardous substance or mixture, it is prudent to handle it with care, considering it potentially hazardous until more information is available.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. When handling this compound, the following personal protective equipment is mandatory.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields to protect against splashes and airborne particles.[4][5]
-
Hand Protection: Use chemical-impermeable protective gloves.[4][5] For handling hazardous drugs, it is best practice to wear two pairs of gloves.[6] Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated.[6]
-
Body Protection: Wear a disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[4][6] Impervious clothing is recommended.[4]
-
Respiratory Protection: A suitable respirator should be used when there is a risk of dust or aerosol formation.[4][5] All handling should occur in areas with adequate ventilation.[1][4][5]
Operational and Handling Plan
Adherence to a strict operational protocol minimizes risks during the handling and use of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly sealed in a dry, cool, and well-ventilated area.[5]
-
Keep the substance away from direct sunlight and sources of ignition.[4]
-
Refer to the table below for specific storage temperature recommendations.
| Condition | Recommended Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥4 years | Store under nitrogen, away from moisture.[3][4] |
| In Solvent | -80°C | 6 months | Store under nitrogen, away from moisture.[4] |
| -20°C | 1 month | Store under nitrogen, away from moisture.[4] | |
| Shipping | Room Temperature | < 2 weeks |
Handling and Experimental Use:
-
Preparation: Conduct all handling in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[4] Ensure a safety shower and eye wash station are readily accessible.[4]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area.[6]
-
Preventing Exposure: Avoid the formation of dust and aerosols.[1][4][5] Take measures to prevent fire caused by electrostatic discharge.[5] Avoid inhalation and any contact with eyes and skin.[1][4][5]
-
Cleaning: Wash hands thoroughly after handling the material.[3]
Emergency and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[4][5]
-
Ventilate: Ensure adequate ventilation in the spill area.[4][5]
-
Contain: Prevent the spilled material from entering drains or water courses.[1][4][5]
-
Clean-up:
-
Dispose: Collect all contaminated materials into a suitable, closed container for disposal in accordance with local, state, and federal regulations.[5]
Disposal of Waste:
-
This compound is not on the FDA's "flush list" of medicines recommended for disposal by flushing.[7]
-
The preferred method for disposal is through a drug take-back program, if available.[8]
-
If a take-back program is not accessible, dispose of the waste by mixing the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9] Do not crush tablets or capsules.[9]
-
Place the mixture in a sealed container, such as a plastic bag, and discard it in the trash.[9]
-
Always dispose of chemical waste in accordance with all applicable laws and regulations.[5]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fda.gov [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
